Ledipasvir
Description
This compound is a direct acting antiviral (DAA) medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as this compound. More specifically, this compound is an inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), which is required for viral RNA replication and assembly of HCV virions. Although its exact mechanism of action is unknown, it is postulated to prevent hyperphosphorylation of NS5A which is required for viral protein production. It is effective against genotypes 1a, 1b, 4a, and 5a and with a lesser activity against genotypes 2a and 3a of HCV. This compound and other direct acting antivirals are very potent options for the treatment of Hepatitis C, as they exhibit a high barrier to the development of resistance. This is an important advantage relative to HCV drugs that target other viral enzymes such as the protease, for which rapid development of resistance has proven to be an important cause of therapeutic failure. In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) recommend this compound as a first line therapy option in combination with [sofosbuvir] for the treatment of HCV genotypes 1a, 1b, 4, 5, and 6. Treatment with this compound is used with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. Treatment with direct acting antivirals such as this compound is associated with very minimal side effects, with the most common being headache and fatigue. Lack of significant side effects and short duration of therapy is a considerable advantage over older interferon- and ribavirin-based regimens, which were limited by infusion site reactions, reduced blood count, and neuropsychiatric effects. Since 2014, this compound has been available as a fixed dose combination product with [sofosbuvir] (tradename Harvoni) used for the treatment of chronic Hepatitis C. Approved in October 2014 by the FDA, Harvoni is indicated for the treatment of HCV genotypes 1, 4, 5, and 6 with or without [ribavirin] depending on the level of liver damage or cirrhosis. When combined together, this compound and sofosbuvir as the combination product Harvoni has been shown to achieve a SVR between 93 and 99% after 12 weeks of treatment. Its use has also proven successful in the treatment of HCV in patients co-infected with HIV.
This compound is a Hepatitis C Virus NS5A Inhibitor. The mechanism of action of this compound is as a P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
This compound is an orally available inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex, with potential activity against HCV. Upon oral administration and after intracellular uptake, this compound binds to and blocks the activity of the NS5A protein. This results in the disruption of the viral RNA replication complex, blockage of HCV RNA production, and inhibition of viral replication. NS5A, a zinc-binding and proline-rich hydrophilic phosphoprotein, plays a crucial role in HCV RNA replication. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family; HCV infection is associated with the development of hepatocellular carcinoma (HCC).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and is indicated for chronic hepatitis c virus infection and hepatitis c virus infection and has 4 investigational indications.
Structure
2D Structure
Propriétés
IUPAC Name |
methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTWBAAJJOHBQU-KMWAZVGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H54F2N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154829 | |
| Record name | Ledipasvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
889.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256388-51-8 | |
| Record name | Ledipasvir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256388-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ledipasvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256388518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ledipasvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09027 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ledipasvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl[(2S)-1-{(6S)-6-[5-(9,9-difluoro-7-{2-[(1R,3S,4S)-2-{(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl}-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl}-3-methyl-1-oxobutan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEDIPASVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/013TE6E4WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ledipasvir chemical structure and properties
An In-Depth Technical Guide to the Chemical Structure and Properties of Ledipasvir
Introduction
This compound, developed by Gilead Sciences, is a direct-acting antiviral (DAA) agent potent against the Hepatitis C virus (HCV).[1] It is a cornerstone in the treatment of chronic HCV, particularly for genotype 1 infections.[2] this compound functions as a highly specific inhibitor of the HCV Non-Structural Protein 5A (NS5A), a crucial phosphoprotein in the viral life cycle.[1][3] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is a complex benzimidazole derivative.[3][4] Its chemical identity is defined by its IUPAC name, molecular formula, and other standard identifiers.
| Identifier | Value |
| IUPAC Name | Methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1S,2S,4R)-3-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3-azabicyclo[2.2.1]heptan-2-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate[1] |
| SMILES String | COC(=O)N--INVALID-LINK--N6C(=O)--INVALID-LINK--OC)C(C)C)[nH]c5c4)ccc2-3)[nH]1">C@HC(C)C[1] |
| Molecular Formula | C49H54F2N8O6[1][3][5] |
| Molecular Weight | 889.00 g/mol [3][5][6] |
| CAS Number | 1256388-51-8[1][5] |
Physicochemical Properties
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value |
| pKa | 4.0, 5.0[4] |
| logP | 3.8[4] |
| Solubility | Practically insoluble (< 0.1 mg/mL) at pH 3.0–7.5; slightly soluble (1.1 mg/mL) below pH 2.3.[6][7] Soluble in ethanol up to 25 mM and in DMSO up to 10 mM. |
| Appearance | White to tinted (off-white, tan, yellow, orange, or pink), slightly hygroscopic crystalline solid.[8] |
Mechanism of Action
This compound's antiviral activity stems from its targeted inhibition of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A).[1][9] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virions.[2][10] While the precise mechanism is not fully elucidated, it is proposed that this compound binds to NS5A and prevents its hyperphosphorylation, a step critical for viral production.[2][4][11] This disruption of NS5A function effectively halts the viral replication cycle.[10]
Caption: this compound inhibits the HCV NS5A protein, disrupting viral replication.
Pharmacodynamics
This compound demonstrates potent antiviral activity against various HCV genotypes, although its efficacy varies. It is most effective against genotypes 1a, 1b, 4a, and 5a.[2]
| HCV Genotype | EC50 (nM) |
| Genotype 1a | 0.010 - 0.013[12] |
| Genotype 1b | 0.0029 - 0.0041[12] |
| Genotype 2a | 21 - 249[12] |
| Genotype 2b | 16 - 530[12] |
| Genotype 3a | 168[12] |
| Genotype 4a | 0.39[12] |
| Genotype 4d | 0.29[12] |
| Genotype 5a | 0.15[12] |
| Genotype 6a | 0.11 - 1.1[12] |
| Genotype 6e | 264[12] |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by oral administration and a long elimination half-life.
| Parameter | Value |
| Bioavailability | 76%[1] |
| Protein Binding | >99%[1] |
| Metabolism | No cytochrome metabolism[1] |
| Elimination Half-life | 47 hours[1] |
| Time to Peak Plasma Concentration (Tmax) | 4.23 ± 2.09 hours[13][14] |
| Peak Plasma Concentration (Cmax) | 183.7 ± 25.6 ng/mL[14] |
| Area Under the Curve (AUC0-t) | 3709 ± 1033 ng/mLh[14] |
| Area Under the Curve (AUC0-∞) | 4201 ± 2345 ng/mLh[14] |
| Route of Elimination | Primarily fecal excretion (~86%)[13] |
Experimental Protocols
Determination of EC50 (50% Effective Concentration)
The potency of this compound against different HCV genotypes is typically determined using a replicon assay.
Methodology:
-
Cell Culture: Huh-7 cells harboring HCV replicons of the desired genotype are cultured in 96- or 384-well plates.[12]
-
Compound Dilution: this compound is serially diluted to create a range of concentrations.
-
Treatment: The cultured cells are treated with the various concentrations of this compound. Control cells receive no drug.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 72 hours).
-
Quantification of Viral Replication: The level of HCV replication is quantified, often using a reporter gene such as luciferase integrated into the replicon. The luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence data is plotted against the drug concentration. A dose-response curve is generated, and the EC50 value is calculated as the concentration of this compound that inhibits 50% of the viral replication compared to the control.[15]
Caption: Workflow for the determination of this compound's EC50 using a replicon assay.
Pharmacokinetic Analysis in Human Plasma
The pharmacokinetic parameters of this compound are determined through clinical studies involving human volunteers.
Methodology:
-
Study Design: A study is conducted with healthy volunteers. A single oral dose of this compound (often in a combination tablet like Harvoni) is administered.[14]
-
Blood Sampling: Blood samples (e.g., 3.0 mL) are collected into heparinized tubes at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 10, 13, 18, 24 hours post-dose).[14]
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.[14]
-
Sample Extraction: this compound and an internal standard are extracted from the plasma samples.[16]
-
LC-MS/MS Analysis: The concentration of this compound in the plasma extracts is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16] The mobile phase could consist of ammonium formate pH 2.8 and acetonitrile (10:90 v/v) with a flow rate of 0.55 mL/min.[16] Detection is done using ESI positive mode.[16]
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate software.[14]
Conclusion
This compound is a highly effective and specific inhibitor of the HCV NS5A protein. Its favorable chemical and pharmacokinetic properties have established it as a critical component in the combination therapy for chronic Hepatitis C. The detailed information provided in this guide serves as a valuable resource for professionals engaged in antiviral research and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | 1256388-51-8 [chemicalbook.com]
- 4. This compound | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. nbinno.com [nbinno.com]
- 11. This compound/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. alliedacademies.org [alliedacademies.org]
- 15. Statistical strategies for averaging EC50 from multiple dose-response experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Deep Dive into the Binding Affinity of Ledipasvir to HCV NS5A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of ledipasvir, a potent direct-acting antiviral agent, to the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A). This compound is a cornerstone of modern HCV therapy, and understanding its molecular interactions with its target is crucial for ongoing drug development and resistance management. This document details the quantitative binding data, experimental protocols for its measurement, and the underlying molecular pathways.
Quantitative Analysis of this compound-NS5A Binding Affinity
This compound exhibits a high binding affinity for the HCV NS5A protein, with dissociation constants (Kd) in the low nanomolar range and potent antiviral activity in the picomolar range in cell-based replicon assays.[1][2] This strong interaction is fundamental to its mechanism of action, which involves the inhibition of NS5A's critical functions in viral RNA replication and virion assembly.[2][3]
The binding affinity of this compound can be influenced by the HCV genotype and the presence of resistance-associated substitutions (RASs) within the NS5A protein. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Binding Affinity (Kd) and Antiviral Activity (EC50) of this compound against Wild-Type HCV NS5A
| HCV Genotype | Assay Type | Parameter | Value | Reference |
| 1a (H77) | Replicon Assay | EC50 | 0.031 nM | [2] |
| 1b (Con-1) | Replicon Assay | EC50 | 0.004 nM | [2] |
| 1b | Direct Binding Assay | Kd | 0.1 nM | [4] |
| 2a | Replicon Assay | EC50 | 16-249 nM | [5] |
| 2b | Replicon Assay | EC50 | 16-530 nM | [5] |
| 3a | Replicon Assay | EC50 | 168 nM | [6] |
| 4a | Replicon Assay | EC50 | 0.39 nM | [2] |
| 4d | Replicon Assay | EC50 | 0.29 nM | [2] |
| 5a | Replicon Assay | EC50 | 0.15 nM | [2] |
| 6a | Replicon Assay | EC50 | 0.11-1.1 nM | [2] |
Table 2: Impact of Resistance-Associated Substitutions (RASs) on this compound Antiviral Activity (EC50)
| HCV Genotype | NS5A Substitution | Fold-change in EC50 vs. Wild-Type | Reference |
| 1a | Q30E | 952 | [2] |
| 1a | Q30H/R | >100 | [7] |
| 1a | L31M | >100 | [7] |
| 1a | M28T | 61 | [8] |
| 1a | Y93H | 3,309 | [2] |
| 1a | Y93C/H/N | >100 | [9] |
| 1b | Y93H | 1,319 | [2] |
Experimental Protocols
The determination of this compound's binding affinity to NS5A relies on a combination of cell-based and biophysical assays. Below are detailed methodologies for key experiments.
Recombinant HCV NS5A Expression and Purification
A critical prerequisite for in vitro binding assays is the production of pure, recombinant NS5A protein.
Methodology:
-
Gene Synthesis and Cloning: The gene encoding full-length NS5A (or specific domains) from the desired HCV genotype is synthesized and cloned into an appropriate expression vector, such as pET-28a, often with an N- or C-terminal polyhistidine (His6) tag to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, and the culture is incubated for a further 3-16 hours at a reduced temperature (e.g., 16-25°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme), and lysed by sonication on ice.
-
Purification:
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble His-tagged NS5A is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The NS5A protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further purification can be achieved by size-exclusion chromatography to remove aggregates and ensure a homogenous protein preparation.
-
-
Quality Control: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay (e.g., Bradford or BCA).
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Methodology:
-
Chip Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Recombinant HCV NS5A protein is immobilized on the activated sensor chip surface via amine coupling. The protein is typically diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL and injected over the chip surface. Unreacted sites are then blocked with an injection of ethanolamine-HCl.
-
Analyte Injection: A series of concentrations of this compound, prepared in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), are injected over the sensor surface at a constant flow rate.
-
Data Collection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate a sensorgram.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Purified recombinant NS5A and this compound are extensively dialyzed against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO) to minimize buffer mismatch effects. The concentrations of both the protein and the ligand are accurately determined.
-
ITC Experiment: The sample cell of the ITC instrument is filled with the NS5A solution (typically at a concentration of 5-20 µM). The injection syringe is filled with the this compound solution at a concentration 10-20 times higher than that of the protein.
-
Titration: A series of small injections of this compound are made into the sample cell while the temperature is maintained at a constant value (e.g., 25°C). The heat released or absorbed upon each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) and the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.
HCV Replicon Assay for Antiviral Activity
Replicon assays are cell-based assays that measure the ability of a compound to inhibit HCV RNA replication.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are cultured in a suitable medium.
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with a serial dilution of this compound.
-
Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the expression of the reporter gene.
-
Reporter Gene Assay: The level of reporter gene expression (e.g., luciferase activity) is measured using a luminometer.
-
Data Analysis: The EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the HCV replication pathway involving NS5A and a typical experimental workflow for determining the binding affinity of this compound.
Caption: HCV Replication Cycle and the Role of NS5A Inhibition by this compound.
References
- 1. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evaluation of this compound + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Binding of this compound to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Treatment of Chronic Hepatitis C Genotype 3 With this compound and Sofosbuvir: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. natap.org [natap.org]
- 9. hcvguidelines.org [hcvguidelines.org]
The Role of NS5A Protein in the Hepatitis C Virus Replication Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV), a member of the Flaviviridae family, is a significant global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV genome is a single-stranded positive-sense RNA molecule that encodes a single polyprotein, which is processed into ten mature viral proteins. Among these, the Nonstructural Protein 5A (NS5A) is a proline-rich phosphoprotein that, despite having no known enzymatic function, is indispensable for the viral life cycle.[1][2] NS5A acts as a multifunctional regulator, orchestrating viral RNA replication, virion assembly, and the modulation of host cellular pathways through a complex network of protein-protein and protein-RNA interactions.[1][2][3] This guide provides an in-depth technical overview of the NS5A protein, focusing on its structure, its pivotal roles in the HCV replication cycle, its interaction with viral and host factors, and its significance as a prime target for direct-acting antiviral (DAA) therapies.
Structure and Domains of NS5A
NS5A is a hydrophilic phosphoprotein anchored to the endoplasmic reticulum (ER) membrane via an N-terminal amphipathic α-helix.[2][4] The cytoplasmic portion of the protein is organized into three distinct domains (Domain I, II, and III) connected by low-complexity sequences (LCS I and LCS II).[4]
-
N-Terminal Amphipathic Helix: This helix is crucial for anchoring NS5A to intracellular membranes, a prerequisite for its function in forming the viral replication complex.[4][5]
-
Domain I (aa ~33-213): This highly structured domain coordinates a single zinc atom and forms a homodimer.[4] The dimeric interface creates a large, basic groove that is proposed to be involved in RNA binding.[6] Domain I is essential for both RNA replication and virus assembly and interacts with key host factors, including phosphatidylinositol 4-kinase IIIα (PI4KIIIα).[7][8][9]
-
Domain II (aa ~250-342): This domain is largely unstructured and is required for HCV genome replication.[4] It contains the interferon-sensitivity determining region (ISDR) and interacts with host proteins like cyclophilin A.[4][10]
-
Domain III (aa ~356-447): Also intrinsically disordered, Domain III is primarily involved in the assembly and egress of new virus particles rather than RNA replication.[4]
The conformational flexibility of these domains allows NS5A to adopt multiple conformations, facilitating its involvement in diverse stages of the HCV life cycle.[2]
The Role of NS5A in the HCV Replication Cycle
NS5A is a central organizer of the HCV replication machinery, influencing everything from the formation of the replication complex to the assembly of new virions.
Formation of the Membranous Web and Replication Complex
HCV RNA replication occurs within a specialized intracellular structure called the "membranous web," which is composed of endoplasmic reticulum-derived double-membrane vesicles (DMVs).[3][11] NS5A is a key architect of this structure.[12] It interacts with other viral nonstructural proteins (NS3, NS4A, NS4B, NS5B) and host factors to form the replication complex.[3][5]
A critical interaction for the formation of the membranous web is between NS5A and the host lipid kinase PI4KIIIα.[11][12] NS5A recruits PI4KIIIα to the replication sites, leading to the localized synthesis and accumulation of phosphatidylinositol 4-phosphate (PI4P).[11] This PI4P-enriched microenvironment is essential for the integrity and function of the replication complex.[11][12]
Regulation of RNA Replication via Phosphorylation
NS5A exists in two main phosphorylated forms: a basally phosphorylated (p56) and a hyperphosphorylated (p58) state.[2] The switch between these states is a critical regulatory mechanism for the viral life cycle.[1]
-
Basally phosphorylated NS5A (p56): This form is associated with active RNA replication. It interacts with the viral RNA-dependent RNA polymerase, NS5B, potentially modulating its activity, and with the host protein VAP-A, which is required for the integrity of the replication complex.[1][13][14]
-
Hyperphosphorylated NS5A (p58): This form is thought to be inhibitory to RNA replication.[15] An accumulation of p58 correlates with a decrease in viral RNA synthesis.[16] Instead, hyperphosphorylation is linked to a later stage in the viral life cycle: virion assembly.[5]
This dynamic phosphorylation and dephosphorylation, controlled by host cell kinases, acts as a molecular switch, directing NS5A's function from RNA replication to viral assembly.[1] Several serine residues in the low-complexity sequence I (LCS I) region, including S222, S225, S232, and S235, have been identified as key sites for hyperphosphorylation.[2][14][15][17] The interaction with PI4KIIIα has also been shown to regulate NS5A's phosphorylation status, favoring the p56 form required for replication.[16]
Role in Virion Assembly
In its hyperphosphorylated state, NS5A transitions from its role in replication to one in virion assembly. This process involves the transport of newly synthesized viral RNA from the replication complex to lipid droplets, which serve as platforms for the assembly of new virus particles. NS5A interacts with the viral core protein on the surface of lipid droplets to facilitate the packaging of the viral genome into nascent virions.[4]
NS5A as a Prime Antiviral Drug Target
The essential and multifaceted role of NS5A in the HCV life cycle makes it an outstanding target for antiviral therapy.[2][18] NS5A inhibitors are a class of DAAs that bind directly to Domain I of the protein.[3][10] These drugs are incredibly potent, with picomolar efficacy.[5]
The mechanism of action for NS5A inhibitors is thought to be twofold:
-
Inhibition of RNA Replication: By binding to NS5A, these inhibitors are believed to block the formation or function of the replication complex.[12][18] They may also interfere with the NS5A-PI4KIIIα interaction, disrupting the membranous web.[11]
-
Impairment of Virion Assembly: The inhibitors also block the assembly of new viral particles, likely by preventing the conformational changes in NS5A required for this process.[12][18][19]
This dual mechanism contributes to their high efficacy and makes them a cornerstone of modern HCV combination therapies.[18][19]
Quantitative Data Summary
The following tables summarize key quantitative data related to NS5A function and inhibition.
Table 1: NS5A Protein Interactions and Binding Affinities
| Interacting Partner | NS5A Region/Domain | Method | Binding Affinity (Kd) | Genotype | Reference |
|---|---|---|---|---|---|
| Viral RNA (3' UTR) | Full-length (ΔAH) | Filter Binding Assay | 55 ± 10 nM | 1b | [6] |
| Viral RNA (3' UTR) | Full-length (ΔAH) | Filter Binding Assay | 57 ± 7 nM | 2a | [6] |
| Viral RNA (3' UTR) | Domain I+II | Filter Binding Assay | Specific Interaction | 1b/2a | [6] |
| PI4KIIIα | Domain I | Co-IP / Mapping | aa 401-600 of PI4KIIIα | 1b/2a | [8][9] |
| hVAP-A (VAP-33) | C-terminus (aa 2135–2139) | Co-IP / Mutagenesis | Interaction reduced by hyperphosphorylation | 1b | [1] |
| NS5B Polymerase | Not specified | In vitro / In vivo | Direct Interaction | 1b | [1] |
| PKR | Domain I | Co-IP / Pulldown | Direct Interaction | 2a |[20] |
ΔAH: Lacking the N-terminal amphipathic helix.
Table 2: Potency of NS5A Inhibitors
| Inhibitor | Target | Assay Type | EC50 Value | Genotype | Reference |
|---|---|---|---|---|---|
| BMS-790052 (Daclatasvir) | NS5A | Replicon Assay | 46.8 pM | 2a (JFH1) | [5] |
| BMS-790052 (Daclatasvir) | NS5A | Infectious Virus Assay | 16.1 pM | 2a (JFH1) | [5] |
| Ledipasvir | NS5A | N/A | High Potency (pM range) | 1a/1b | [10] |
| Alisporivir (DEB025) | Cyclophilin A (indirectly NS5A) | N/A | N/A | Multiple |[10] |
EC50: Half maximal effective concentration.
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Virus-Host Protein Interactions
This protocol is used to identify and validate interactions between NS5A and its binding partners within infected cells.[21][22]
Methodology:
-
Cell Culture and Lysis: Culture Huh-7.5.1 cells and infect with HCVcc (e.g., Jc1 strain). At 48-72 hours post-infection, harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, and 0.1% Tween20) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[23]
-
Immunoprecipitation: Centrifuge the lysate to pellet cellular debris and transfer the supernatant to a new tube.[23] Add a primary antibody specific to NS5A and incubate for several hours to overnight at 4°C with gentle rotation to allow the antibody to bind its target.
-
Immune Complex Capture: Add Protein A/G-coupled agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.[24] The beads will bind to the Fc region of the antibody, capturing the entire immune complex.
-
Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant and wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or using a low-pH elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner or by mass spectrometry for the unbiased identification of novel binding partners.[22]
HCV Replicon Assay for Antiviral Activity
This cell-based assay is used to quantify HCV RNA replication and to determine the potency (EC50) of antiviral compounds like NS5A inhibitors.[25][26][27]
Methodology:
-
Cell Line: Use a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV subgenomic replicon.[25] These replicons typically contain the HCV nonstructural proteins (NS3-NS5B) and a reporter gene, such as Luciferase, in place of the structural proteins.[28]
-
Compound Treatment: Seed the replicon-containing cells into 96- or 384-well plates.[25] Add the test compound (e.g., an NS5A inhibitor) in a serial dilution format to generate a dose-response curve. Include appropriate controls: a vehicle-only control (e.g., DMSO) for 0% inhibition and a combination of potent inhibitors for 100% inhibition.[25]
-
Incubation: Incubate the plates for 48-72 hours at 37°C to allow the compound to affect HCV replication.
-
Luciferase Assay: After incubation, lyse the cells and measure the activity of the reporter (e.g., Renilla or Firefly Luciferase) using a luminometer. The light output is directly proportional to the level of HCV RNA replication.[28]
-
Data Analysis: Normalize the luminescence signal relative to the controls. Plot the percent inhibition against the compound concentration and fit the data using a four-parameter non-linear regression to calculate the EC50 value.[25]
-
Cytotoxicity Assay (Optional): In parallel, a cytotoxicity assay (e.g., using Calcein AM) can be performed on the same cells to ensure that the observed reduction in replication is not due to cell death.[25]
Conclusion
The NS5A protein of HCV is a paradigm of viral ingenuity. Lacking any enzymatic activity of its own, it functions as a master regulator of the viral life cycle, expertly hijacking host cell machinery and orchestrating the complex processes of RNA replication and virion assembly. Its central role is underscored by the profound success of NS5A inhibitors, which have revolutionized the treatment of chronic hepatitis C. A continued deep understanding of NS5A's structure, its dynamic post-translational modifications, and its intricate network of interactions remains critical for addressing the challenges of drug resistance and for the development of future antiviral strategies against HCV and other related viruses.
References
- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. mdpi.com [mdpi.com]
- 5. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. All Three Domains of the Hepatitis C Virus Nonstructural NS5A Protein Contribute to RNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A role for domain I of the hepatitis C virus NS5A protein in virus assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis C virus NS5A protein interacts with phosphatidylinositol 4-kinase type IIIalpha and regulates viral propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatitis C NS5A protein: Two drug targets within the same protein with different mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NS5A Inhibitors Impair NS5A–Phosphatidylinositol 4-Kinase IIIα Complex Formation and Cause a Decrease of Phosphatidylinositol 4-Phosphate and Cholesterol Levels in Hepatitis C Virus-Associated Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Phosphoproteomics Identified an NS5A Phosphorylation Site Involved in Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Hepatitis C Virus NS5A Phosphorylation Site That Regulates RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The lipid kinase phosphatidylinositol-4 kinase III alpha regulates the phosphorylation status of hepatitis C virus NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 19. Modeling Shows NS5A Inhibitor Has Two Modes of Action in HCV + | Bioworld | BioWorld [bioworld.com]
- 20. NS5A domain I antagonises PKR to facilitate the assembly of infectious hepatitis C virus particles | PLOS Pathogens [journals.plos.org]
- 21. Analysis of the Virus–Host Protein–Protein Interaction via Co-Immunoprecipitation (Co-IP) | Springer Nature Experiments [experiments.springernature.com]
- 22. Evaluation of a Bead-Free Coimmunoprecipitation Technique for Identification of Virus–Host Protein Interactions Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 25. pubcompare.ai [pubcompare.ai]
- 26. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 27. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. HCV replicon assay. [bio-protocol.org]
The Activity Spectrum of Ledipasvir Across Hepatitis C Virus Genotypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral activity of Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A), across various HCV genotypes. It delves into its mechanism of action, in vitro potency, resistance profile, and clinical efficacy, presenting quantitative data in structured tables and illustrating key concepts with detailed diagrams.
Introduction to this compound
This compound (formerly GS-5885) is a direct-acting antiviral (DAA) agent developed by Gilead Sciences for the treatment of chronic Hepatitis C.[1] It is a highly specific and potent inhibitor of the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[1][2] this compound is most commonly co-formulated with sofosbuvir, an NS5B polymerase inhibitor, in a single-tablet regimen (Harvoni). This combination therapy has revolutionized HCV treatment, particularly for genotype 1, by offering a highly effective, interferon-free, and well-tolerated oral treatment.[3][4]
Mechanism of Action
This compound's antiviral activity is achieved by targeting the HCV NS5A protein. NS5A is a multifunctional phosphoprotein that plays a critical, albeit not fully understood, role in the HCV life cycle. It is involved in the formation of the membranous web, the site of viral RNA replication, and is crucial for the assembly of new virus particles.[2][5] The precise mechanism of this compound is thought to involve the inhibition of NS5A hyperphosphorylation, which disrupts the protein's function and, consequently, halts viral replication and assembly.[6]
Caption: Mechanism of this compound targeting HCV NS5A hyperphosphorylation.
In Vitro Activity Spectrum of this compound
The potency of this compound against different HCV genotypes has been determined in vitro using subgenomic replicon assays. These assays measure the concentration of the drug required to inhibit 50% (EC50) or 90% (EC90) of viral replication in cultured liver cells. This compound demonstrates highly potent activity against genotypes 1a and 1b, with moderate activity against genotypes 4, 5, and 6. Its activity is significantly lower against genotypes 2a and 3a.[6][7][8]
| HCV Genotype | EC50 (pM) | Fold Change vs. Genotype 1a | Reference |
| 1a | 31 | 1.0x | [9] |
| 1b | 4 | 0.13x | [9] |
| 2a | 16,000 | >500x | [6] |
| 3a | 1,100 | >35x | [6] |
| 4a | 390 | 12.6x | [9] |
| 5a | 150 | 4.8x | [7] |
| 6a | 1,100 | 35.5x | [7] |
Experimental Protocol: HCV Replicon Assay
The HCV replicon assay is a fundamental tool for evaluating the antiviral activity of compounds like this compound. It utilizes a cell line, typically human hepatoma cells (Huh-7), that stably harbors a subgenomic portion of the HCV RNA genome. This "replicon" can replicate autonomously within the cell but cannot produce infectious virus particles, making it a safe and effective system for drug screening.
Detailed Methodology:
-
Cell Culture: Huh-7 cells harboring the HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selective agent like G418 to ensure the maintenance of the replicon.[10]
-
Plating: Cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Dilution: this compound is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations. These dilutions are then added to the cell culture medium.[11]
-
Treatment: The medium on the cells is replaced with the medium containing the various concentrations of this compound. A DMSO vehicle control (0% inhibition) and a positive control with a combination of potent HCV inhibitors (>100x EC50) are included.[11]
-
Incubation: The plates are incubated for a period of 3 to 5 days at 37°C in a 5% CO2 environment to allow for HCV replication and the effect of the compound to manifest.[11]
-
Quantification of Replication:
-
Reporter Gene Assay: Many replicons are engineered to include a reporter gene, such as Renilla luciferase. After incubation, a lysis buffer is added to the cells, followed by a substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.[11]
-
RNA Quantification: Alternatively, total cellular RNA can be extracted, and the level of HCV RNA is quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The luminescence or RNA levels are normalized to the control wells. The EC50 value is calculated by fitting the dose-response data to a four-parameter nonlinear regression curve.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. drugs.com [drugs.com]
- 4. Role of this compound/sofosbuvir combination for genotype 1 hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. This compound/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An evaluation of this compound + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of Chronic Hepatitis C Genotype 3 With this compound and Sofosbuvir: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 11. pubcompare.ai [pubcompare.ai]
The Therapeutic Potential of NS5A Inhibitors in Virology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, with nonstructural protein 5A (NS5A) inhibitors being a cornerstone of modern therapeutic regimens. NS5A is a multifunctional viral phosphoprotein essential for HCV RNA replication and virion assembly, making it a prime target for antiviral intervention. NS5A inhibitors have demonstrated remarkable potency, pan-genotypic activity, and a high barrier to resistance when used in combination therapies, leading to sustained virologic response (SVR) rates exceeding 90% in diverse patient populations. This technical guide provides a comprehensive overview of the therapeutic potential of NS5A inhibitors, delving into their mechanism of action, clinical efficacy, resistance profiles, and the experimental methodologies used to evaluate these critical parameters. Furthermore, it explores the intricate interactions of NS5A with host cell signaling pathways, offering insights into viral pathogenesis and opportunities for novel therapeutic strategies.
The Role of NS5A in the HCV Life Cycle
The Hepatitis C virus is a single-stranded RNA virus that translates a single polyprotein, which is subsequently cleaved into structural and nonstructural proteins.[1] The nonstructural protein 5A (NS5A) is a zinc-binding, proline-rich phosphoprotein that, despite lacking enzymatic activity, plays a pivotal role in the viral life cycle.[2] Its functions are mediated through complex interactions with other viral proteins and host cell factors.[3][4]
NS5A is a crucial component of the HCV replication complex, and it is involved in both viral RNA replication and the assembly of new virions.[4][5] It contributes to the formation of the "membranous web," a specialized intracellular membrane structure that serves as the site for viral replication.[1] Additionally, NS5A has been shown to modulate various host cell processes, including innate immunity and cell growth, to create a favorable environment for viral propagation.[3]
Mechanism of Action of NS5A Inhibitors
NS5A inhibitors are a class of direct-acting antivirals that potently and specifically target the NS5A protein.[1][5] While the precise mechanism of action is still under investigation, it is understood that these inhibitors bind to domain I of the NS5A protein, inducing a conformational change that disrupts its normal functions.[6] This interference occurs at two key stages of the viral life cycle:
-
Inhibition of Viral RNA Replication: By binding to NS5A, these inhibitors disrupt the formation and function of the viral replication complex, thereby halting the synthesis of new viral RNA.[5][6]
-
Impairment of Virion Assembly: NS5A inhibitors also interfere with the assembly of new virus particles, further reducing the production of infectious virions.[5][6]
This dual mechanism of action contributes to the profound and rapid decline in HCV RNA levels observed in patients treated with NS5A inhibitor-containing regimens.[7]
Approved NS5A Inhibitors and Clinical Efficacy
Several NS5A inhibitors have received clinical approval and are integral components of combination therapies for HCV infection.[1] These include first-generation inhibitors like daclatasvir and ledipasvir, and second-generation inhibitors such as velpatasvir and pibrentasvir, which offer improved pan-genotypic coverage and a higher barrier to resistance.[1][8]
Clinical trials have consistently demonstrated the high efficacy of NS5A inhibitor-based regimens, with SVR rates (defined as undetectable HCV RNA 12 or 24 weeks after treatment completion) typically exceeding 95%.[5][9] These regimens have proven effective across all HCV genotypes, in treatment-naïve and treatment-experienced patients, and in individuals with compensated cirrhosis.[10][11][12]
Table 1: Sustained Virologic Response (SVR) Rates of NS5A Inhibitor-Containing Regimens
| Regimen | HCV Genotype | Patient Population | SVR12 Rate | Reference(s) |
| Sofosbuvir/Ledipasvir | 1 | Treatment-Naïve | 99% | [13] |
| 1 | Treatment-Experienced | 97% | [13] | |
| 4, 5, 6 | Treatment-Naïve | 93-100% | [14] | |
| Sofosbuvir/Velpatasvir | 1-6 | Treatment-Naïve (without cirrhosis) | 98% | [5] |
| 1-6 | Treatment-Naïve (with cirrhosis) | 94% | [5] | |
| Glecaprevir/Pibrentasvir | 1-6 | Treatment-Naïve (without cirrhosis) | 97-100% | [10] |
| 1-6 | Treatment-Naïve (with cirrhosis) | 98-100% | [7][11] | |
| 3 | Treatment-Naïve (8-week treatment) | 95% | [15] | |
| Daclatasvir + Sofosbuvir | 3 | Advanced Liver Disease | 86-88% | [16] |
Table 2: In Vitro Activity of NS5A Inhibitors against HCV Genotypes
| NS5A Inhibitor | Genotype 1a EC50 (nM) | Genotype 1b EC50 (nM) | Genotype 2a EC50 (pM) | Genotype 3a EC50 (nM) | Reference(s) |
| Daclatasvir | 0.008 | 0.002 | 16,000 | 0.2 | [17] |
| Pibrentasvir | 1.9 | 1.4 | 2.1 | 2.2 | [18] |
| BMS-790052 | ≤0.05 | ≤0.05 | - | - | [19] |
Resistance to NS5A Inhibitors
A primary challenge in antiviral therapy is the emergence of drug resistance. For NS5A inhibitors, resistance-associated substitutions (RASs) can pre-exist in the viral population or be selected for during treatment.[1] These substitutions, most commonly found in domain I of NS5A at positions such as 28, 30, 31, 58, and 93, can significantly reduce the susceptibility of the virus to NS5A inhibitors.[20]
The prevalence and impact of RASs vary by HCV genotype and the specific NS5A inhibitor used.[13] The development of second-generation NS5A inhibitors, such as velpatasvir and pibrentasvir, was driven by the need for pangenotypic activity and improved efficacy against common RASs.[18][21] Combination therapy with other DAAs that have different mechanisms of action is a crucial strategy to prevent the emergence of resistance and achieve high SVR rates, even in the presence of baseline RASs.[5][22]
Experimental Protocols
The evaluation of NS5A inhibitors relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
HCV Replicon Assay
The HCV replicon system is a powerful tool for studying viral RNA replication and for screening antiviral compounds.[23][24] This assay utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.[25]
Objective: To determine the in vitro efficacy (EC50) of an NS5A inhibitor against HCV RNA replication.
Methodology:
-
Cell Culture: Maintain Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, and a selective agent like G418 to ensure the retention of the replicon.[25]
-
Compound Preparation: Prepare a serial dilution of the NS5A inhibitor in dimethyl sulfoxide (DMSO). The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid cytotoxicity.[26]
-
Assay Procedure:
-
Seed the replicon-containing cells into 96- or 384-well plates.[26]
-
After cell attachment, add the serially diluted NS5A inhibitor to the wells. Include appropriate controls: vehicle control (DMSO only) and a positive control (a known potent HCV inhibitor).[26]
-
Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a CO2 incubator.[26]
-
-
Quantification of HCV RNA Replication:
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Determine the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve.[26]
-
Resistance Selection Study
Objective: To identify amino acid substitutions in NS5A that confer resistance to an NS5A inhibitor.
Methodology:
-
Cell Culture and Compound Exposure:
-
Selection of Resistant Colonies:
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell colonies.
-
Reverse transcribe the HCV RNA and amplify the NS5A coding region by PCR.
-
Sequence the amplified NS5A gene to identify amino acid substitutions compared to the wild-type replicon sequence.[27]
-
-
Phenotypic Analysis:
-
Introduce the identified substitutions into a wild-type replicon backbone using site-directed mutagenesis.
-
Perform a replicon assay with the mutant replicons to confirm their reduced susceptibility to the NS5A inhibitor and determine their EC50 values.[19]
-
Protein-Ligand Binding Assay (Biotinylated RNA Pulldown)
Objective: To demonstrate the direct interaction between the NS5A protein and the inhibitor.
Methodology:
-
Reagents:
-
Purified recombinant NS5A protein.
-
Biotinylated inhibitor or a biotinylated RNA known to bind NS5A.
-
Streptavidin-coated magnetic beads.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 10 mM β-mercaptoethanol).[28]
-
-
Binding Reaction:
-
Incubate the purified NS5A protein with the biotinylated ligand in the binding buffer.[28]
-
-
Pulldown:
-
Add streptavidin-coated magnetic beads to the mixture to capture the biotinylated ligand and any bound protein.[28]
-
Wash the beads several times with binding buffer to remove non-specific binders.
-
-
Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-NS5A antibody to confirm the presence of the NS5A protein.
-
NS5A and Host Cell Signaling Pathways
NS5A's ability to modulate host cell functions is critical for establishing a persistent infection. It interacts with a multitude of cellular proteins and signaling pathways, including those involved in cell survival, proliferation, and the innate immune response.[2][3]
The PI3K/Akt Pathway
The phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. Several studies have shown that NS5A can interact with the p85 regulatory subunit of PI3K, leading to the activation of Akt.[1][2][29] This activation is thought to promote hepatocyte survival, protecting the infected cells from apoptosis and thereby facilitating chronic infection.[2][6] NS5A-mediated activation of this pathway can also lead to the stabilization of β-catenin, a protein involved in cell proliferation and oncogenesis.[29]
Caption: NS5A activates the PI3K/Akt pathway, promoting cell survival.
Interferon Signaling Pathway
The interferon (IFN) system is a critical component of the host's innate immune response to viral infections. HCV has evolved mechanisms to evade this response, and NS5A plays a significant role in this process.[8][30] NS5A has been shown to interact with and inhibit the function of protein kinase R (PKR), a key IFN-inducible antiviral protein.[31] By inhibiting PKR, NS5A can block the shutdown of protein synthesis that would normally occur in an IFN-treated cell, thus allowing viral replication to proceed.[31]
Caption: NS5A inhibits PKR to counteract the host's antiviral response.
Future Directions
The success of NS5A inhibitors has been a landmark achievement in virology and drug development. However, research continues to address remaining challenges and explore new opportunities.
-
Next-Generation Inhibitors: The development of next-generation NS5A inhibitors with improved pan-genotypic activity and a higher barrier to resistance remains a priority, particularly for difficult-to-treat patient populations and in the context of global HCV elimination efforts.[1]
-
Host-Targeting Agents: A deeper understanding of the interactions between NS5A and host cell proteins may lead to the development of novel host-targeting antiviral therapies that could be less prone to the development of viral resistance.[6]
-
Applications Beyond HCV: The methodologies and principles established in the development of NS5A inhibitors can serve as a model for targeting other viral proteins that lack enzymatic activity but are critical for viral replication.
Conclusion
NS5A inhibitors have fundamentally transformed the treatment landscape for chronic Hepatitis C, offering a highly effective and well-tolerated cure for millions of patients. Their unique mechanism of action, targeting a non-enzymatic viral protein, underscores the power of a deep understanding of virology in the development of novel therapeutics. The ongoing research into the intricate functions of NS5A and its interactions with the host continues to provide valuable insights into viral pathogenesis and will undoubtedly pave the way for future antiviral strategies against HCV and other challenging viral diseases. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and build upon the remarkable success of NS5A inhibitors.
References
- 1. Transient Activation of the PI3K-AKT Pathway by Hepatitis C Virus to Enhance Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 5. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C virus NS5A drives a PTEN-PI3K/Akt feedback loop to support cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of glecaprevir/pibrentasvir in patients with HCV genotype 5/6: An integrated analysis of phase 2/3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NS5A protein of hepatitis C virus partially inhibits the antiviral activity of interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glecaprevir and pibrentasvir yield high response rates in patients with HCV genotype 1-6 without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Glecaprevir/Pibrentasvir in Patients with Chronic HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigational HCV drug combo yields high SVR12 rates in compensated cirrhosis | MDedge [mdedge.com]
- 13. NS5A resistance-associated substitutions in patients with genotype 1 hepatitis C virus: Prevalence and effect on treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suboptimal SVR rates in African patients with atypical genotype 1 subtypes: Implications for global elimination of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glecaprevir/pibrentasvir expands reach while reducing cost and duration of hepatitis C virus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Daclatasvir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 18. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hepatitis C Virus Nonstructural Protein 5A Interacts with Immunomodulatory Kinase IKKε to Negatively Regulate Innate Antiviral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]
- 25. HCV replicon assay. [bio-protocol.org]
- 26. pubcompare.ai [pubcompare.ai]
- 27. An NS5A single optimized method to determine genotype, subtype and resistance profiles of Hepatitis C strains | PLOS One [journals.plos.org]
- 28. journals.asm.org [journals.asm.org]
- 29. Hepatitis C Virus NS5A-Mediated Activation of Phosphoinositide 3-Kinase Results in Stabilization of Cellular β-Catenin and Stimulation of β-Catenin-Responsive Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Hepatitis C virus NS5A protein inhibits interferon antiviral activity, but the effects do not correlate with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. NS5A domain I antagonises PKR to facilitate the assembly of infectious hepatitis C virus particles - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Data for GS-5885: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data for GS-5885, also known as Ledipasvir, a potent and selective inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). The information presented herein is curated from publicly available scientific literature and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and the experimental methodologies used for its initial characterization.
Mechanism of Action
GS-5885 exerts its antiviral effect by directly targeting and inhibiting the HCV NS5A protein.[1][2][3] NS5A is a multifunctional phosphoprotein that plays a crucial role in the HCV life cycle, including viral RNA replication and the assembly of new virus particles.[1][4] Although NS5A has no known enzymatic activity, it functions as a critical component of the viral replication complex and interacts with numerous host cellular factors.[4][5] GS-5885 is postulated to prevent the hyperphosphorylation of NS5A, a step required for viral production.[1] Studies have demonstrated that GS-5885 binds directly to NS5A with high affinity and specificity.[4] Resistance to GS-5885 is associated with mutations in the NS5A protein, further confirming it as the direct target.[3][4]
In Vitro Potency
GS-5885 has demonstrated potent antiviral activity against various HCV genotypes in in vitro replicon assays. The 50% effective concentration (EC50) values are in the picomolar range for several common genotypes, highlighting its high potency.
| HCV Genotype | Replicon | EC50 (pM) | Reference |
| Genotype 1a | - | 31 | [6] |
| Genotype 1a | - | 34 | [7] |
| Genotype 1b | - | 4 | [7] |
| Genotype 4a | - | 110 | [3] |
| Genotype 4d | - | - | [3] |
| Genotype 5a | - | - | [3] |
| Genotype 6a | - | 1100 | [3] |
Preclinical and Clinical Pharmacokinetics
Pharmacokinetic studies have been conducted in multiple species, including rats, dogs, and monkeys, as well as in healthy human volunteers and HCV-infected patients.[6][8] GS-5885 exhibits a pharmacokinetic profile supportive of once-daily dosing.[6][9][10]
| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Reference |
| Healthy Volunteers | - | Oral | 4-4.5 | 323 | 37-45 | [1][6] |
| Healthy Volunteers | - | Oral | - | - | 47 | [10] |
Early Clinical Efficacy
In a phase 1, randomized, placebo-controlled, 3-day, dose-ranging study in patients with chronic genotype 1 HCV infection, GS-5885 demonstrated significant antiviral activity as a monotherapy.[11]
| Dose (once daily) | Median Maximal HCV RNA Reduction (log10 IU/mL) | Reference |
| 1 mg | 2.3 | [11] |
| 10 mg (genotype 1b) | 3.3 | [11] |
| 30 mg | 3.3 | [11] |
Experimental Protocols
HCV Replicon Assay
The in vitro antiviral activity of GS-5885 was primarily determined using HCV replicon assays. While specific proprietary protocols are not publicly available, the general methodology involves the following steps:
-
Cell Culture: Huh-7 human hepatoma cells, or their derivatives, are cultured in appropriate media. These cells are capable of supporting HCV RNA replication.
-
Replicon Transfection: Cells are transfected with a subgenomic HCV RNA replicon. This RNA can replicate autonomously within the cells but does not produce infectious virus particles, making it a safe system for studying viral replication. The replicon often contains a reporter gene (e.g., luciferase) to facilitate the quantification of replication.
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of GS-5885.
-
Quantification of Replication: After a set incubation period (typically 48-72 hours), the level of HCV RNA replication is measured. This is often done by assaying the activity of the reporter gene or by quantifying HCV RNA levels using real-time RT-PCR.
-
EC50 Determination: The concentration of GS-5885 that inhibits HCV replication by 50% (EC50) is calculated from the dose-response curve.
Preclinical Pharmacokinetic Studies
Pharmacokinetic parameters of GS-5885 were evaluated in animal models, including male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.[8] A general protocol for such studies would include:
-
Animal Dosing: Animals are administered GS-5885 via intravenous (for bioavailability assessment) and oral routes.
-
Sample Collection: Blood samples are collected at various time points post-dosing. Plasma is then isolated from these samples.
-
Bioanalysis: The concentration of GS-5885 in the plasma samples is determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Phase 1 Clinical Trial in HCV-Infected Patients
The initial evaluation of GS-5885 in humans was a randomized, placebo-controlled, dose-ranging study.[11][12] The key elements of the study design were:
-
Patient Population: Treatment-naïve patients with chronic genotype 1 HCV infection.[11]
-
Study Design: Patients were randomized to receive once-daily oral doses of GS-5885 (ranging from 1 mg to 90 mg) or a placebo for 3 days.[11][12]
-
Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting, physical examinations, and clinical laboratory tests.
-
Pharmacokinetics: Plasma samples were collected to determine the pharmacokinetic profile of GS-5885 in infected patients.[11]
-
Antiviral Activity: HCV RNA levels in the blood were measured at baseline and at multiple time points during and after the 3-day treatment period to assess the reduction in viral load.[11][12]
-
Resistance Analysis: The NS5A gene from patient viral isolates was sequenced at baseline and after treatment to identify any amino acid substitutions associated with reduced susceptibility to GS-5885.[12]
-
Visualizations
HCV Replication and GS-5885 Mechanism of Action
Caption: HCV Replication Cycle and the Inhibitory Action of GS-5885 on NS5A.
NS5A-Mediated Signaling Pathways
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Binding of this compound to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of this compound (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Three-Day, Dose-Ranging Study of the HCV NS5A Inhibitor GS-5885 [natap.org]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of this compound/Sofosbuvir, a Fixed-Dose Combination Tablet for the Treatment of Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase 1, randomized, placebo-controlled, 3-day, dose-ranging study of GS-5885, an NS5A inhibitor, in patients with genotype 1 hepatitis C [natap.org]
- 12. Characterization of Hepatitis C Virus Resistance from a Multiple-Dose Clinical Trial of the Novel NS5A Inhibitor GS-5885 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of Benzimidazole-Difluorofluorene-Imidazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Among the myriad of heterocyclic compounds explored for their therapeutic potential, benzimidazole derivatives have consistently demonstrated a broad spectrum of biological activities, including promising antiviral efficacy. This technical guide delves into the core aspects of investigating the antiviral properties of a specific, albeit underexplored, class of these compounds: benzimidazole-difluorofluorene-imidazole hybrids. While direct experimental data on this particular scaffold is not yet prevalent in publicly accessible literature, this guide will leverage established methodologies and data from structurally related benzimidazole and bis-benzimidazole compounds to provide a comprehensive framework for their evaluation. This document aims to equip researchers with the necessary information to synthesize, screen, and characterize the antiviral mechanism of these novel chemical entities.
Data Presentation: Antiviral Activity of Benzimidazole Derivatives
To provide a comparative landscape, the following tables summarize the antiviral activity of various benzimidazole derivatives against a range of viruses. This data, extracted from published literature, showcases the potential of the benzimidazole scaffold and serves as a benchmark for newly synthesized compounds.
Table 1: Antiviral Activity of Benzimidazole Derivatives against RNA Viruses
| Compound Class | Specific Compound | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Benzimidazole | Compound A | Hepatitis C Virus (HCV) | Replicon Assay | ~0.35 | >10 | >28.6 | [1] |
| 2-Phenylbenzimidazole | Compound 50 | Bovine Viral Diarrhea Virus (BVDV) | Cell-based | 1.5 | - | - | [2] |
| 2-Phenylbenzimidazole | Compound 51 | Bovine Viral Diarrhea Virus (BVDV) | Cell-based | 0.8 | - | - | [2] |
| 2-Phenylbenzimidazole | Compound 53 | Bovine Viral Diarrhea Virus (BVDV) | Cell-based | 1.0 | - | - | [2] |
| Benzimidazole Derivatives | Various | Coxsackievirus B5 (CVB-5) | Cell-based | 9-17 | - | 6 to >11 | [3] |
| Benzimidazole Derivatives | Various | Respiratory Syncytial Virus (RSV) | Cell-based | 5-15 | - | 6.7 to ≥20 | [3] |
| Bis-benzimidazole | Abbott 36683 | Rhinovirus 30 & 49 | In vivo (Chimpanzee) | - | - | Partial Protection | [4] |
Table 2: Antiviral Activity of Benzimidazole Derivatives against DNA Viruses
| Compound Class | Specific Compound | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2-Phenylbenzimidazole | Compound 24 | Vaccinia Virus (VV) | Cell-based | 0.1 | - | - | [2] |
| Dichloro-benzimidazole Ribonucleosides | Compound 9 | Human Cytomegalovirus (HCMV) | Cell-based | Weakly Active | Non-cytotoxic | - | [5] |
| Dichloro-benzimidazole Ribonucleosides | Compound 10 | Human Cytomegalovirus (HCMV) | Cell-based | Weakly Active | Non-cytotoxic | - | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment of antiviral properties and for ensuring reproducibility. The following sections outline key methodologies for the evaluation of novel benzimidazole-difluorofluorene-imidazole compounds.
Cytotoxicity Assays
Prior to assessing antiviral activity, it is imperative to determine the cytotoxicity of the test compounds on the host cell line to be used in the antiviral assays.
a) MTT Assay:
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Procedure:
-
Seed host cells (e.g., Vero, Huh-7) in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
-
Antiviral Activity Assays
a) Cytopathic Effect (CPE) Inhibition Assay:
This assay is suitable for viruses that cause a visible cytopathic effect (morphological changes or cell death) in cultured cells.
-
Procedure:
-
Seed host cells in a 96-well plate and grow to confluency.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the compound dilutions for a set period (e.g., 1-2 hours).
-
Infect the cells with a known titer of the virus. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
Incubate the plate until CPE is observed in the "virus only" control wells (typically 2-5 days).
-
Visually score the CPE in each well or quantify cell viability using a method like the MTT assay.
-
Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits the viral CPE by 50%.
-
b) Plaque Reduction Assay:
This is a more quantitative method for determining the number of infectious virus particles.
-
Procedure:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound.
-
Infect the cells with a low multiplicity of infection (MOI) of the virus for 1-2 hours.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the compound dilutions.
-
Incubate the plates until plaques (localized areas of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the EC₅₀, the concentration of the compound that reduces the number of plaques by 50% compared to the "virus only" control.
-
c) Reporter Gene Assay:
For viruses that have been engineered to express a reporter gene (e.g., luciferase or green fluorescent protein), antiviral activity can be quantified by measuring the reporter signal.
-
Procedure:
-
Seed host cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound.
-
Infect the cells with the reporter virus.
-
After a suitable incubation period, measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).
-
Calculate the EC₅₀, the concentration of the compound that reduces reporter gene expression by 50%.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks relevant to the investigation of benzimidazole-difluorofluorene-imidazole compounds.
References
- 1. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of a bis-benzimidazole against experimental rhinovirus infections in chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Ledipasvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir is a direct-acting antiviral (DAA) medication that, in combination with other antivirals, is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. It functions as a potent inhibitor of the HCV NS5A protein, a key component in the viral replication complex. By targeting NS5A, this compound disrupts viral RNA replication and the assembly of new virus particles, effectively reducing the viral load in infected individuals. This document provides a detailed overview of a common synthetic route for this compound, comprehensive purification protocols, and analytical methods for its characterization, intended to support researchers and professionals in the fields of medicinal chemistry and drug development.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). NS5A is a phosphoprotein that plays a crucial, multifaceted role in the HCV life cycle, including viral RNA replication and virion assembly. Although the precise molecular interactions are complex, this compound is understood to bind to NS5A and prevent its normal function, thereby disrupting the formation of the viral replication complex. This targeted inhibition is highly effective against several HCV genotypes, particularly when used in combination with other direct-acting antivirals that target different viral proteins.
HCV NS5A Inhibition Signaling Pathway
Caption: this compound inhibits the HCV NS5A protein, disrupting viral replication and assembly.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process involving the preparation of several key intermediates, followed by their coupling to form the final molecule. A common synthetic strategy involves the preparation of a substituted fluorene intermediate, a chiral amino acid derivative, and a complex heterocyclic core, which are then systematically joined.
This compound Synthesis Workflow
Caption: A generalized workflow for the multi-step synthesis of this compound.
Experimental Protocols
The following protocols are representative of the synthesis and purification of this compound and are compiled from various sources. Researchers should adapt these protocols based on their specific laboratory conditions and available reagents.
Protocol 1: Final Coupling Step for this compound Synthesis
This protocol describes the final coupling reaction to assemble the this compound molecule from its advanced intermediates.
Materials:
-
Precursor Intermediate 1 (Amine)
-
Precursor Intermediate 2 (Carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Water
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of the carboxylic acid intermediate (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the amine intermediate (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by HPLC or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Crystallization
This protocol details the purification of crude this compound by crystallization to obtain a high-purity solid.
Materials:
-
Crude this compound
-
Acetone
-
Water
Procedure:
-
Dissolve the crude this compound in acetone at an elevated temperature (e.g., 50-60 °C) to achieve a clear solution.
-
Slowly add water to the solution until a slight turbidity is observed.
-
Cool the mixture slowly to room temperature, and then further cool in an ice bath for 1-2 hours to promote crystallization.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a cold mixture of acetone and water.
-
Dry the purified this compound under vacuum at 40-50 °C to a constant weight. A purity of >99.5% is often achieved through this method.[1]
Protocol 3: Analytical HPLC Method for Purity Determination
This protocol outlines a standard reversed-phase HPLC method for assessing the purity of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 259 nm.
-
Column Temperature: 35 °C.
Procedure:
-
Prepare a standard solution of this compound at a known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the synthesized this compound in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for this compound is typically around 4.6 minutes under these conditions.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and analysis of this compound.
Table 1: Summary of Yields and Purity for Key Synthetic Steps
| Step | Description | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Formation of Intermediate A | Substituted Fluorenone | Difluoro-fluorene derivative | 85-95 | >98 |
| 2 | Synthesis of Intermediate B | Chiral Azabicycloheptane precursor | Boc-protected azabicycloheptane | 70-80 | >97 |
| 3 | Final Coupling | Intermediates A-D and B-C | Crude this compound | 60-75 | 95-97 |
| 4 | Purification | Crude this compound | Pure this compound | 80-90 (crystallization) | >99.5 |
Table 2: Analytical Method Validation Parameters for HPLC
| Parameter | Specification | Typical Result |
| Linearity Range | 10-100 µg/mL | R² > 0.999 |
| Accuracy (% Recovery) | 98-102% | 99.5% |
| Precision (%RSD) | < 2% | < 1.0% |
| Limit of Detection (LOD) | Reportable | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Reportable | 0.15 µg/mL |
Conclusion
The synthesis and purification of this compound are complex processes that require careful control of reaction conditions and rigorous analytical characterization. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the development of this important antiviral agent. Adherence to these methodologies can facilitate the production of high-purity this compound suitable for further research and pharmaceutical development.
References
Application Notes & Protocols for the Quantification of Ledipasvir in Plasma
These application notes provide detailed methodologies for the quantitative analysis of Ledipasvir (LDV) in plasma, a critical process for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The protocols outlined below are intended for researchers, scientists, and professionals in drug development, summarizing key analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of this compound in plasma due to its robustness and accuracy.[1] Reversed-phase HPLC (RP-HPLC) is the most common approach.[1][2]
Experimental Protocol: RP-HPLC with UV Detection
This protocol outlines a typical method for determining this compound concentrations in human plasma.
a) Sample Preparation: Protein Precipitation [2]
-
Transfer 500 µL of human plasma into a centrifuge tube.
-
Add a suitable internal standard (IS).
-
Add 1 mL of a precipitating agent, such as acetonitrile or a methanol/acetonitrile mixture.[2][3]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 3500-4000 rpm) for 5-10 minutes to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant and inject a portion into the HPLC system.
b) Chromatographic Conditions
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer. Common compositions include:
-
Detection: UV or Photodiode Array (PDA) detector at a wavelength between 248 nm and 330 nm.[1][6]
-
Injection Volume: 25 µL.[4]
-
Column Temperature: Ambient (e.g., 25°C).[4]
-
Retention Time: Expected between 4.6 and 7.4 minutes, depending on the specific conditions.[2][6]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and higher resolution compared to conventional HPLC by using columns with smaller particle sizes (e.g., 1.7 µm).[1][7] This makes it highly suitable for pharmacokinetic studies.[7]
Experimental Protocol: UPLC-MS/MS
This protocol describes a highly sensitive method combining UPLC with tandem mass spectrometry.
a) Sample Preparation: Protein Precipitation
-
To a 100 µL plasma sample, add an internal standard (this compound is sometimes used as an IS for other analytes).[3]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[3]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant for injection into the UPLC-MS/MS system.
b) UPLC Conditions
-
Column: Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).[1][3]
-
Mobile Phase: A gradient or isocratic mixture, often consisting of:
-
Flow Rate: Approximately 0.3 mL/min.[1]
c) Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+).[7][8]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion m/z 889.2-889.8 → Product ion m/z 130.1 or 244.1.[7][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical studies requiring high sensitivity and specificity, allowing for the detection of trace amounts of this compound in plasma.[1][7]
Experimental Protocol: LC-MS/MS
This protocol provides a method for the simultaneous determination of this compound and other antiviral agents.
a) Sample Preparation: Liquid-Liquid Extraction (LLE) [8][10]
-
Take a 500 µL aliquot of human plasma.
-
Add 50 µL of an internal standard working solution (e.g., Daclatasvir, 3000 ng/mL).[9]
-
Add an extraction solvent (e.g., ethyl acetate).
-
Vortex for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
b) Chromatographic and Mass Spectrometric Conditions
-
Column: C18 Zorbax Eclipse Plus (e.g., 100 x 4.6 mm, 5 µm).[8][10]
-
Mobile Phase: An isocratic mixture of 10 mM ammonium acetate (pH 4.0), acetonitrile, and 0.1% methanolic formic acid (e.g., 12:25:63 v/v/v).[8][10]
-
Flow Rate: 0.55 mL/min.[9]
-
Ionization Mode: ESI positive mode.[9]
-
MRM Transition: m/z 889.8 → 130.1 for this compound.[9]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a cost-effective and rapid method suitable for the quantification of this compound, particularly in stability studies and routine analysis.[1][7]
Experimental Protocol: HPTLC-Densitometry
a) Sample Preparation: Liquid-Liquid Extraction [11]
-
Extract this compound from plasma using a suitable organic solvent.
-
Concentrate the resulting extract before application to the HPTLC plate.
b) HPTLC Conditions
-
Stationary Phase: HPTLC silica gel 60 F254 aluminum plates.[11]
-
Mobile Phase: A mixture of ethyl acetate and glacial acetic acid (100:5, v/v).[11] Another reported mobile phase is toluene, ethyl acetate, and methanol (5:3:2 ratio).[1][7]
-
Application: Apply samples as bands onto the plate.
-
Detection: Densitometric scanning in absorbance mode at dual wavelengths: 327 nm for this compound and 265 nm for co-administered drugs like Sofosbuvir.[11] A single wavelength of 248 nm is also used.[1][7]
-
Rf Value: Approximately 0.30 for this compound.[11]
Quantitative Data Summary
The following tables summarize the validation parameters reported for the different analytical methods used to quantify this compound in plasma.
Table 1: HPLC and UPLC Methods
| Parameter | HPLC Method | UPLC Method |
|---|---|---|
| Linearity Range | 1–45 µg/mL[4][6] | 1–2000 ng/mL[12] |
| LOD | ~0.1 µg/mL (100 ng/mL)[1][7] | Not explicitly stated |
| LOQ | ~0.3 µg/mL (300 ng/mL)[1][7] | 1 ng/mL[12] |
| Recovery | 95.42%–98.42%[6] | >85% (typical) |
| Precision (%RSD) | < 2%[1][7] | Within acceptable limits |
| Accuracy | 98–102%[1][7] | Within acceptable limits |
Table 2: LC-MS/MS and HPTLC Methods
| Parameter | LC-MS/MS Method | HPTLC Method |
|---|---|---|
| Linearity Range | 5–2100 ng/mL[8][10] | 9–144 ng/band[11] |
| LOD | 0.5 ng/mL[1][7] | 2.54 ng/band[11] |
| LOQ | 0.1–5 ng/mL[1][7][9] | 7.70 ng/band[11] |
| Recovery | 88.93%[8][10] | 95.68%–103.26%[11] |
| Precision (%RSD) | < 2%[7] | < 2%[1][7] |
| Accuracy | 98–102%[7] | 98–102%[1][7] |
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. iscientific.org [iscientific.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and this compound in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. New, simple and sensitive HPTLC method for simultaneous determination of anti-hepatitis C sofosbuvir and this compound in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatographic Analysis of Ledipasvir in Pharmaceutical Formulations
Abstract
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Ledipasvir in pharmaceutical formulations. The described protocol is essential for quality control and routine analysis in the pharmaceutical industry, ensuring the potency and purity of this compound drug products. This document provides a comprehensive overview of the chromatographic conditions, sample preparation, and method validation parameters, presented in a clear and concise format for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent direct-acting antiviral agent used in combination with Sofosbuvir for the treatment of chronic hepatitis C virus (HCV) infection.[1][2] Accurate and reliable analytical methods are crucial for the quantification of this compound in pharmaceutical dosage forms to ensure product quality and therapeutic efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose due to its high sensitivity, specificity, and accuracy.[1][3] This document outlines a validated RP-HPLC method for the analysis of this compound.
Experimental
Instrumentation
A liquid chromatography system equipped with a UV or PDA detector is required. The system should be capable of delivering a stable and reproducible flow rate.
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Phosphate buffer
-
Sodium hydroxide (AR grade)
-
Trifluoroacetic acid (HPLC grade)
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis of this compound. Several methods have been reported, and a selection of validated conditions is presented for flexibility.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[2] | Hypersil ODS-C18 (250 mm, 4.6 mm, 5 µm)[4] | Discovery C18 (250×4.6 mm, 5 µ particle size)[5] |
| Mobile Phase | Phosphate buffer (pH 3.5) : Methanol (45:55 v/v)[2] | Sodium Phosphate buffer (pH 3.5) : Acetonitrile (40:60% v/v)[4] | 0.1 % Ortho Phosphoric Acid : Acetonitrile (45:55 % v/v)[5] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[4] | 1.0 mL/min[5] |
| Detection Wavelength | 259 nm[2] | 260 nm[4] | 270 nm[5] |
| Column Temperature | 35 ºC[2] | Ambient | Ambient[5] |
| Injection Volume | 10 µL | Not Specified | Not Specified |
| Retention Time (this compound) | 4.630 min[2] | 6.22 min[4] | 3.06 min[5] |
Preparation of Solutions
2.4.1. Mobile Phase Preparation: Prepare the chosen mobile phase by mixing the components in the specified ratio. Degas the mobile phase using sonication or vacuum filtration before use.
2.4.2. Standard Stock Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
2.4.3. Working Standard Solution Preparation: From the stock solution, prepare a series of working standard solutions of different concentrations by appropriate dilution with the mobile phase.
2.4.4. Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of this compound.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The clear filtrate is the sample solution. Further dilutions can be made with the mobile phase if necessary.
Method Validation Summary
The described RP-HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. A summary of typical validation parameters from published methods is provided below.
| Parameter | Result |
| Linearity Range | 0.14 - 42 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[2][4] |
| Accuracy (% Recovery) | 98 - 102%[1] |
| Precision (%RSD) | < 2%[1] |
| Limit of Detection (LOD) | 0.012 - 0.1 µg/mL[1][4] |
| Limit of Quantitation (LOQ) | 0.030 - 0.3 µg/mL[1][4] |
Experimental Workflow
The following diagram illustrates the logical workflow for the RP-HPLC analysis of this compound in pharmaceutical formulations.
Caption: Workflow for RP-HPLC analysis of this compound.
Conclusion
The presented RP-HPLC method is simple, accurate, precise, and suitable for the routine quality control analysis of this compound in pharmaceutical formulations. The method is validated as per ICH guidelines and demonstrates good linearity, accuracy, and precision. The provided chromatographic conditions and sample preparation protocol can be readily implemented in a quality control laboratory.
References
Application Notes and Protocols for LC/MS/MS Quantification of Ledipasvir in Pharmacokinetic Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of ledipasvir in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). This methodology is crucial for pharmacokinetic (PK) studies, enabling the determination of drug absorption, distribution, metabolism, and excretion.
Introduction
This compound is a direct-acting antiviral agent highly effective in the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] It functions as an inhibitor of the HCV NS5A protein, a key component in viral RNA replication and virion assembly.[1][3][4][5] Accurate quantification of this compound in plasma or serum is essential for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. LC/MS/MS offers unparalleled sensitivity and specificity for this purpose, making it the gold standard for bioanalytical studies of this compound.[2]
Mechanism of Action
This compound targets the HCV Non-Structural Protein 5A (NS5A). While the exact mechanism is not fully elucidated, it is understood to prevent the hyperphosphorylation of NS5A, a critical step for viral production.[1][4] This inhibition disrupts the formation of the viral replication complex, thereby blocking HCV RNA synthesis and subsequent virion assembly.[4][6]
Caption: this compound's Mechanism of Action.
Experimental Protocols
A generalized workflow for the LC/MS/MS analysis of this compound in plasma is depicted below. This typically involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection by mass spectrometry.
Caption: LC/MS/MS Experimental Workflow.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the simultaneous quantification of this compound and sofosbuvir in human plasma.[7][8]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard (IS) Spiking: To a 500 µL aliquot of plasma, add 50 µL of the internal standard working solution (e.g., Daclatasvir, 3000 ng/mL).[9]
-
Vortexing: Vortex the samples for 30 seconds.
-
Extraction: Add 3 mL of ethyl acetate and vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 500 µL of the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10 µL) into the LC/MS/MS system.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This protocol is based on a method for this compound quantification in rat plasma.[10]
-
Sample Aliquoting: Pipette 100 µL of rat plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (e.g., diazepam).[11]
-
Precipitation: Add 300 µL of acetonitrile (or a mixture of acetonitrile and methanol) to precipitate the plasma proteins.[10]
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube for analysis.
-
Injection: Inject a small volume (e.g., 2 µL) into the UPLC-MS/MS system.[10]
LC/MS/MS Method Parameters
The following tables summarize typical parameters for the LC/MS/MS analysis of this compound, compiled from various published methods.
Table 1: Liquid Chromatography Parameters
| Parameter | Method 1[7][8] | Method 2[11] | Method 3[9] |
| LC System | Not Specified | UPLC | Not Specified |
| Column | Xterra MS C8 (4.6x50mm, 5µm) | Acquity UPLC BEH C18 (2.1x50mm, 1.7µm) | Not Specified |
| Mobile Phase A | 10mM Ammonium Formate (pH 3.5) | 0.1% Formic Acid in Water | Ammonium Formate (pH 2.8) |
| Mobile Phase B | Acetonitrile & Methanol | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Gradient | Isocratic (10:90 v/v A:B) |
| Flow Rate | 0.7 mL/min | 0.4 mL/min | 0.55 mL/min |
| Run Time | < 5.0 min | 3.0 min | Not Specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Method 1[7][8] | Method 2[11] | Method 3[9] |
| Mass Spectrometer | API 4000 Triple Quadrupole | Triple Quadrupole | Not Specified |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| This compound Transition (m/z) | Not Specified | 889.8 → 130.1 | 889.8 → 130.1 |
| Sofosbuvir Transition (m/z) | Not Specified | 530.3 → 243.1 | 530.3 → 243.1 |
| IS (Daclatasvir) Transition (m/z) | Not Specified | Not Applicable | 739.4 → 565.3 |
| IS (Diazepam) Transition (m/z) | Not Applicable | 285.2 → 193.1 | Not Applicable |
Method Validation Summary
The developed LC/MS/MS methods are validated according to regulatory guidelines (e.g., FDA) to ensure their reliability for bioanalytical applications.[7] Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Method 1 (Human Plasma)[7][8] | Method 2 (Rat Plasma)[11] | Method 3 (Human Plasma)[9] |
| Linearity Range (ng/mL) | 0.1 - 1000 | 2 - 500 | Not Specified, LOQ is 0.1 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 2 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10.2% (for all analytes) | < 10.2% | Not Specified |
| Inter-day Precision (%RSD) | < 10.2% (for all analytes) | < 10.2% | Not Specified |
| Intra-day Accuracy (%) | -9.8% to 11.2% (for all analytes) | -9.8% to 11.2% | Not Specified |
| Inter-day Accuracy (%) | -9.8% to 11.2% (for all analytes) | -9.8% to 11.2% | Not Specified |
| Recovery (%) | Not Specified | Not Specified | Average recovery >86% |
Pharmacokinetic Data
The validated LC/MS/MS methods have been successfully applied to pharmacokinetic studies in both humans and rats. A summary of key pharmacokinetic parameters for this compound is presented below.
Table 4: this compound Pharmacokinetic Parameters
| Parameter | Human Study 1[6] | Human Study 2[1] |
| Dose | 90 mg (in combination with 400 mg Sofosbuvir) | 90 mg |
| Cmax (ng/mL) | 183.7 ± 25.6 | 323 |
| Tmax (h) | 4.23 ± 2.09 | 4.0 - 4.5 |
| AUC 0-t (ng·h/mL) | 3709 ± 1033 | Not Reported |
| AUC 0-∞ (ng·h/mL) | 4201 ± 2345 | Not Reported |
| t½ (h) | 31.1 ± 2.6 | Not Reported |
Conclusion
The LC/MS/MS methods described provide a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocols and compiled data serve as a valuable resource for researchers involved in the pharmacokinetic evaluation of this compound, facilitating further drug development and clinical studies. The high sensitivity and specificity of these methods make them indispensable for obtaining high-quality bioanalytical data.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. This compound-Sofosbuvir Harvoni - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 4. This compound | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. rroij.com [rroij.com]
- 7. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of this compound, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of this compound, sofosbuvir and its metabolite in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In-Vitro Antiviral Assay for Ledipasvir
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ledipasvir is a potent, direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a crucial phosphoprotein involved in multiple stages of the HCV lifecycle, including viral RNA replication and virion assembly.[3] this compound inhibits these functions, leading to a significant reduction in HCV RNA levels.[2] This application note provides a detailed protocol for determining the in-vitro antiviral activity of this compound using an HCV subgenomic replicon system. This system utilizes human hepatoma (Huh-7) derived cell lines that stably replicate an HCV subgenomic RNA molecule containing a reporter gene, such as Renilla luciferase.[3] The antiviral activity is quantified by the reduction in reporter gene expression, allowing for the determination of the 50% effective concentration (EC50). Additionally, a cytotoxicity assay is described to determine the 50% cytotoxic concentration (CC50) and subsequently, the selectivity index (SI).
Principle of the Assay
The assay relies on an HCV genotype 1b subgenomic replicon cell line that contains the Renilla luciferase reporter gene.[3] In the presence of an active antiviral compound like this compound, HCV replication is inhibited, leading to a decrease in the expression of the replicon-encoded luciferase. The luminescence signal is directly proportional to the level of HCV RNA replication.[4] A concurrent cytotoxicity assay is performed to ensure that the observed antiviral effect is not due to cell death.
Materials and Reagents
-
HCV Genotype 1b Renilla Luciferase Replicon Cells (e.g., derived from Huh-7-lunet)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
GlutaMAX™
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
Geneticin (G418)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Renilla Luciferase Assay System
-
Resazurin sodium salt
-
96-well and 384-well cell culture plates, white, clear-bottom
-
Luminometer
-
Fluorescence plate reader
Experimental Protocols
Protocol 1: Maintenance of HCV Replicon Cells
-
Culture HCV replicon cells in DMEM supplemented with 10% FBS, GlutaMAX™, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1 mM NEAA.[3]
-
To maintain the replicon, supplement the culture medium with 0.5 mg/mL G418.[3] For routine passaging, cells can be grown in the presence of G418.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells every 3-4 days, ensuring they do not exceed 80% confluency. For the assay, use cells that are in the logarithmic growth phase.
Protocol 2: Antiviral Assay (EC50 Determination)
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in G418-free culture medium.
-
Seed the cells into a 384-well white, clear-bottom plate at a density of 2,000 cells/well in 90 µL of medium.[3]
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a 10-point serial 1:3 dilution of this compound in DMSO. This will generate a concentration range from approximately 2.3 nM to 44 µM.[3]
-
Add 0.4 µL of the diluted compounds to the corresponding wells of the cell plate. The final DMSO concentration should be approximately 0.44%.[3]
-
Include "cells only" (no compound, DMSO vehicle control) and "no cells" (medium only) controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Renilla luciferase assay reagent according to the manufacturer's instructions.[5] Typically, this involves mixing a substrate with a lysis buffer.
-
Add the prepared reagent to each well (e.g., 20-100 µL, depending on the manufacturer's protocol).
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction.
-
Measure the luminescence using a plate luminometer.
-
Protocol 3: Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding:
-
Seed Huh-7 cells (or the parental replicon cell line) in a 96-well clear plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Addition:
-
Add the same serial dilutions of this compound as prepared for the antiviral assay to the cell plate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
-
Resazurin Assay:
Data Presentation
Data Analysis
-
EC50 Calculation:
-
Normalize the luciferase data by setting the "cells only" control as 100% replication and the "no cells" control as 0% replication.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the EC50 value.[3]
-
-
CC50 Calculation:
-
Normalize the fluorescence data by setting the "cells only" control as 100% viability and the "no cells" control as 0% viability.
-
Plot the percentage of cytotoxicity against the logarithm of the this compound concentration.
-
Fit the data using a 4PL non-linear regression model to determine the CC50 value.
-
-
Selectivity Index (SI):
-
Calculate the SI using the formula: SI = CC50 / EC50.
-
Quantitative Data Summary
Table 1: Antiviral Activity of this compound against HCV Genotypes in Replicon Assays
| HCV Genotype | Replicon Isolate | EC50 (nM) | Reference |
| Genotype 1a | H77 | 0.031 | [8] |
| Genotype 1b | Con-1 | 0.004 | [8] |
| Genotype 4 | 0.39 | [9] | |
| Genotype 2-6 | 0.15 - 430 | [1] |
Table 2: Cytotoxicity and Selectivity of this compound
| Cell Line | CC50 (nM) | Selectivity Index (SI) vs. GT 1a | Selectivity Index (SI) vs. GT 1b | Reference |
| Huh-7 | >10,000 | >322,580 | >2,500,000 | [8] |
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. An evaluation of this compound + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. files.eric.ed.gov [files.eric.ed.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Ledipasvir EC50 Values Using a Cell-Based HCV Replicon Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Ledipasvir is a potent inhibitor of the HCV Non-Structural Protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3][4][5] Determining the half-maximal effective concentration (EC50) of antiviral compounds like this compound is a critical step in the drug discovery and development process. This document provides a detailed protocol for a cell-based HCV replicon assay to accurately measure the EC50 value of this compound.
The HCV replicon system is a powerful tool that allows for the study of viral replication in a controlled cell culture environment without the production of infectious virus particles.[6][7] These systems typically utilize the human hepatoma cell line Huh-7, which is highly permissive for HCV replication.[8][9][10][11] The replicon constructs are engineered to contain a reporter gene, such as luciferase, which provides a quantitative measure of viral replication.[6][7] Inhibition of the replicon's replication by an antiviral compound results in a decrease in reporter gene expression, which can be readily measured.
Principle of the Assay
This protocol describes a luciferase-based HCV replicon assay. Huh-7 cells stably harboring an HCV subgenomic replicon that expresses a luciferase reporter gene are treated with serial dilutions of this compound. The antiviral activity of this compound is determined by measuring the reduction in luciferase activity, which directly correlates with the inhibition of HCV RNA replication. The EC50 value, the concentration of the drug that inhibits 50% of the viral replication, is then calculated from the dose-response curve.
Data Presentation
Table 1: Representative EC50 Values of this compound Against Different HCV Genotypes
| HCV Genotype | Replicon System | Reported EC50 (nM) |
| 1a | Subgenomic | 0.031 |
| 1b | Subgenomic | 0.004 |
| 4a | Subgenomic | 0.39 |
Note: EC50 values can vary depending on the specific replicon construct, cell line, and assay conditions.[12]
Experimental Protocols
Materials and Reagents
-
Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain the replicon.
-
This compound: Analytical grade.
-
DMSO: Cell culture grade.
-
96-well cell culture plates: White, clear-bottom plates are recommended for luminescence assays.
-
Luciferase Assay Reagent: Commercially available kit (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer: For measuring luciferase activity.
-
CO2 Incubator: Maintained at 37°C with 5% CO2.
Experimental Workflow
Step-by-Step Protocol
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve. A 10-point, 3-fold dilution series is common.[13]
-
-
Cell Seeding:
-
Trypsinize the Huh-7 replicon cells and resuspend them in a complete culture medium without the selection antibiotic.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 to 10,000 cells per well in 100 µL).
-
Seed the cells into a 96-well white, clear-bottom plate.
-
Incubate the plate for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Further dilute the prepared this compound DMSO stocks in a culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept low (e.g., ≤0.5%) to avoid cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (containing the same final concentration of DMSO as the compound-treated wells) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Luciferase Assay and Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Incubate for a short period (e.g., 2-10 minutes) at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis and EC50 Calculation
-
Calculate Percent Inhibition:
-
The raw luminescence data is used to calculate the percentage of HCV replication inhibition for each this compound concentration.
-
The formula for calculating percent inhibition is: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
-
Signal_compound: Luminescence signal in the presence of this compound.
-
Signal_vehicle: Luminescence signal of the DMSO vehicle control (representing 0% inhibition).
-
Signal_background: Luminescence signal from wells with no cells or a potent inhibitor control (representing 100% inhibition).
-
-
-
Dose-Response Curve and EC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) model to fit the data.[14]
-
The EC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.[15]
-
Mandatory Visualizations
Mechanism of Action of this compound
HCV Replicon System Principle
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 4. NS5A inhibitors for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are NS5A inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. huh7.com [huh7.com]
- 9. Huh7 Cell Line - Creative Biogene [creative-biogene.com]
- 10. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatitis C Virus Infection in Phenotypically Distinct Huh7 Cell Lines | PLOS One [journals.plos.org]
- 12. This compound and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 15. EC50 Calculator | AAT Bioquest [aatbio.com]
Protocol for In Vitro Efficacy Testing of Ledipasvir in Combination with Sofosbuvir against Hepatitis C Virus
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the in vitro assessment of the antiviral efficacy of Ledipasvir in combination with Sofosbuvir against the Hepatitis C Virus (HCV). This compound is a potent inhibitor of the HCV NS5A protein, a crucial component of the viral replication complex.[1][2] Sofosbuvir, a nucleotide analog, is a chain-terminating inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] The combination of these two direct-acting antiviral agents (DAAs) has demonstrated synergistic to additive effects in inhibiting HCV replication and is a cornerstone of modern HCV therapy.[3] This protocol primarily focuses on the use of the HCV replicon system, a well-established and robust method for evaluating the in vitro potency of anti-HCV compounds.[4]
I. Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and Sofosbuvir.
Table 1: In Vitro Antiviral Activity of this compound and Sofosbuvir Against HCV Genotypes
| Compound | HCV Genotype | Replicon System | EC50 Value | Reference |
| This compound | 1a | H77 isolate | 0.031 nM | [3] |
| This compound | 1b | Con-1 isolate | 0.004 nM | [3] |
| This compound | 1b | 2209-23 cell line | 1.421 pg/ml | [5] |
| This compound | 2a | 16 nM | [3] | |
| This compound | 2b | 190 nM | [3] | |
| This compound | 3a | 530 nM | [3] | |
| This compound | 4a | 0.11 nM | [3] | |
| This compound | 5a | 0.15 nM | [3] | |
| This compound | 6a | 1.1 nM | [3] | |
| Sofosbuvir | 1b | 2209-23 cell line | 45.52 ng/ml | [5] |
| Sofosbuvir | 1b | 0.42 µM (EC90) | [2] | |
| Sofosbuvir | 2a | 0.0154 - 0.11 µM | [2] | |
| Sofosbuvir | 3a | 0.0154 - 0.11 µM | [2] | |
| Sofosbuvir | 4a | 0.0154 - 0.11 µM | [2] |
Table 2: In Vitro Combination Antiviral Activity
| Drug Combination | Interaction | Reference |
| This compound + Sofosbuvir | Additive to Moderately Synergistic | [3] |
| This compound + Interferon-α | Minor Synergy | [3] |
| This compound + Ribavirin | Moderate Synergy | [3] |
II. Experimental Protocols
A. HCV Replicon Assay for Antiviral Activity
This protocol describes the determination of the 50% effective concentration (EC50) of this compound and Sofosbuvir, alone and in combination, using a stable HCV replicon cell line.
1. Materials and Reagents
-
HCV replicon-containing cell line (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter gene)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
G418 (Geneticin) for selection
-
This compound (GS-5885)
-
Sofosbuvir (GS-7977)
-
Dimethyl Sulfoxide (DMSO)
-
96-well white opaque plates for luciferase assays
-
Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System)
-
Luminometer
2. Cell Culture and Seeding
-
Maintain the HCV replicon cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 500 µg/mL) at 37°C in a 5% CO2 incubator.
-
For the assay, trypsinize the cells and resuspend them in G418-free medium.
-
Seed the cells into 96-well white opaque plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[5]
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]
3. Drug Preparation and Treatment
-
Prepare stock solutions of this compound and Sofosbuvir in DMSO.
-
Create a dilution series for each drug in culture medium. For combination testing, prepare a matrix of concentrations of both drugs. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.5%).
-
Remove the medium from the seeded plates and add 100 µL of the medium containing the different drug concentrations. Include a "no-drug" control (vehicle only) and a "no-cell" control (medium only).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
4. Endpoint Analysis: Luciferase Assay
-
After the 72-hour incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix well by gentle shaking for 5 minutes to ensure cell lysis and signal stabilization.
-
Measure the luminescence of each well using a luminometer.
5. Data Analysis
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data by expressing the luminescence of the drug-treated wells as a percentage of the no-drug control.
-
Plot the percentage of inhibition against the drug concentration and use a non-linear regression model to calculate the EC50 value, which is the drug concentration that inhibits 50% of the replicon activity.
B. Cytotoxicity Assay
A cytotoxicity assay should be performed in parallel to ensure that the observed antiviral effect is not due to cell death.[6]
1. Materials and Reagents
-
Parental Huh-7 cells (or the replicon-containing cells)
-
The same culture medium and drug dilutions as in the antiviral assay
-
96-well clear plates
-
Cell viability reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay, MTT, or XTT)
-
Plate reader (luminometer or spectrophotometer)
2. Procedure
-
Seed the cells in 96-well clear plates at the same density as the antiviral assay.
-
After 24 hours, treat the cells with the same concentrations of this compound and Sofosbuvir.
-
Incubate for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using the appropriate plate reader.
3. Data Analysis
-
Calculate the 50% cytotoxic concentration (CC50), the concentration of the drug that reduces cell viability by 50%.
-
The selectivity index (SI) can be calculated as CC50/EC50, with a higher SI value indicating a more favorable safety profile.
III. Visualizations
Caption: Experimental workflow for in vitro testing.
Caption: Mechanism of action of this compound and Sofosbuvir.
References
- 1. Treatment of Chronic Hepatitis C Genotype 3 With this compound and Sofosbuvir: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evaluation of this compound + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sofosbuvir (SOF) Suppresses this compound (LDV)-resistant Mutants during SOF/LDV Combination Therapy against Genotype 1b Hepatitis C Virus (HCV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes and Protocols for Ledipasvir Studies in HCV Genotype 5
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hepatitis C virus (HCV) genotype 5 is a less common but clinically significant genotype. Ledipasvir, a potent direct-acting antiviral (DAA), targets the HCV nonstructural protein 5A (NS5A), a key component in the viral replication complex.[1][2] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[1][3][4] this compound inhibits NS5A, thereby disrupting the viral life cycle.[3][5][6][7] These application notes provide a framework for the preclinical and clinical evaluation of this compound against HCV genotype 5, outlining key experimental designs, detailed protocols, and data interpretation.
Section 1: this compound's Mechanism of Action and Target
This compound is a highly specific inhibitor of the HCV NS5A protein. NS5A plays a crucial role in the formation of the membranous web, the site of viral RNA replication, and also participates in the assembly and release of new virions.[1] The precise mechanism of this compound is thought to involve binding to NS5A and preventing its hyperphosphorylation, a step required for viral production.[8] This inhibition disrupts the function of the replication complex, leading to a rapid decline in viral RNA levels.
Diagram: this compound's Mechanism of Action
Caption: this compound inhibits the HCV NS5A protein, a critical component of the viral replication complex.
Section 2: Quantitative Data on this compound Efficacy
The efficacy of this compound, typically in combination with Sofosbuvir, against HCV genotype 5 has been evaluated in both in vitro systems and clinical trials.
Table 1: In Vitro Efficacy of this compound against HCV Genotype 5
| Assay Type | Metric | Value | Reference |
|---|
| Replicon Assay | EC50 | 0.081 nM |[9] |
Table 2: Clinical Efficacy of this compound/Sofosbuvir in Patients with HCV Genotype 5
| Clinical Trial / Study | Treatment Regimen | Duration | Patient Population | SVR12 Rate | Reference |
|---|---|---|---|---|---|
| Phase 2, Open-Label | This compound (90mg) / Sofosbuvir (400mg) | 12 Weeks | 41 patients (treatment-naïve & experienced) | 95% (39/41) | [10][11] |
| Phase 2, Open-Label | This compound (90mg) / Sofosbuvir (400mg) | 12 Weeks | 21 treatment-naïve patients | 95% (20/21) | [11] |
| Phase 2, Open-Label | this compound (90mg) / Sofosbuvir (400mg) | 12 Weeks | 9 patients with cirrhosis | 89% (8/9) |[10][11] |
SVR12: Sustained Virologic Response 12 weeks after completion of therapy.
Section 3: Experimental Protocols
Detailed protocols are essential for the accurate assessment of antiviral activity and resistance.
This protocol determines the concentration of this compound required to inhibit 50% of HCV genotype 5 replication in a cell-based replicon system.
Objective: To determine the EC50 value of this compound against an HCV genotype 5 replicon.
Materials:
-
Huh-7 human hepatoma cells (or other permissive cell line)
-
HCV genotype 5 sub-genomic replicon construct (e.g., containing a luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution
-
G418 (Geneticin) for selection
-
This compound, dissolved in DMSO
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Workflow Diagram: EC50 Determination ```dot digraph "EC50_Workflow" { graph [fontname="Arial", size="7.6,4!", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#202124"]; edge [fontname="Arial", color="#202124"];
"Seed_Cells" [label="1. Seed Huh-7 cells\nwith GT5 replicon", fillcolor="#FFFFFF", fontcolor="#202124"]; "Add_Drug" [label="2. Add serial dilutions\nof this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; "Incubate" [label="3. Incubate for 72 hours", fillcolor="#FFFFFF", fontcolor="#202124"]; "Lyse_Cells" [label="4. Lyse cells and add\nluciferase substrate", fillcolor="#FFFFFF", fontcolor="#202124"]; "Read_Plates" [label="5. Measure luminescence", shape=trapezium, fillcolor="#FBBC05", fontcolor="#202124"]; "Analyze" [label="6. Calculate EC50 value", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Seed_Cells" -> "Add_Drug" -> "Incubate" -> "Lyse_Cells" -> "Read_Plates" -> "Analyze"; }
Caption: Experimental workflow for selecting and identifying this compound resistance-associated substitutions.
Procedure:
-
Initiation of Selection: Culture HCV genotype 5 replicon cells in a T-25 flask with media containing this compound at a concentration equal to its EC50.
-
Dose Escalation: Passage the cells regularly. Once the cell culture has recovered and is growing steadily, increase the concentration of this compound by 2- to 3-fold. Repeat this process over several weeks or months.
-
Isolation of Resistant Clones: Once cells are capable of growing in high concentrations of this compound (e.g., >100-fold the EC50), isolate individual resistant cell colonies.
-
RNA Extraction: Expand the resistant cell clone and extract total RNA using a commercial kit.
-
NS5A Amplification: Synthesize cDNA from the extracted RNA using reverse transcriptase. Amplify the full NS5A coding region using high-fidelity PCR with specific primers.
-
Sequencing: Purify the PCR product and sequence it. Compare the resulting sequence to the wild-type genotype 5 NS5A sequence to identify amino acid substitutions.
-
Phenotypic Confirmation: Introduce the identified mutations into a wild-type replicon construct via site-directed mutagenesis and perform the EC50 assay (Protocol 1) to confirm the fold-resistance conferred by the substitution.
Section 4: Known Resistance-Associated Substitutions (RASs)
While data on RASs for genotype 5 are less extensive than for other genotypes, some substitutions in NS5A have been identified in patients. [10]The presence of baseline NS5A RASs may impact treatment outcomes. [12] Table 3: NS5A Resistance-Associated Substitutions Observed in HCV Genotype 5 Patients
| NS5A Position | Amino Acid Substitution | Detected in Patients (Pre-treatment) | Reference |
|---|---|---|---|
| 30 | Q30R/L | Yes | [10] |
| 31 | L31M/F | Yes | [10] |
| 58 | P58S | Yes | [10]|
Note: The clinical impact of these specific RASs on this compound efficacy in genotype 5 requires further investigation. In general, NS5A inhibitor-resistant viruses may persist for years after treatment failure.
References
- 1. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. youtube.com [youtube.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcvguidelines.org [hcvguidelines.org]
- 10. This compound-sofosbuvir in patients with hepatitis C virus genotype 5 infection: an open-label, multicentre, single-arm, phase 2 study [natap.org]
- 11. This compound-sofosbuvir in patients with hepatitis C virus genotype 5 infection: an open-label, multicentre, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hcvguidelines.org [hcvguidelines.org]
Troubleshooting & Optimization
Improving Ledipasvir synthesis yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ledipasvir, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in this compound synthesis that impact overall yield and purity?
A1: The most critical stages are the formation of the benzimidazole ring, the coupling of the fluorene moiety, and the final coupling with the valine-azaspiro[2.4]heptane derivative. Each of these steps involves complex transformations where side reactions can occur, leading to impurity formation and reduced yields. Careful control of reaction conditions, stoichiometry of reactants, and purification of intermediates at each of these stages is crucial for a successful synthesis.
Q2: What are some common impurities encountered during this compound synthesis?
A2: Common impurities can arise from incomplete reactions, side reactions, or the presence of diastereomers. Key impurities may include starting materials or intermediates from preceding steps, over-alkylation products, or epimers at chiral centers. For instance, diastereomeric impurities can be particularly challenging to remove in the final steps. Intermediates such as (1R, 3S, 4S)-N-t-butylcarbonyl-2-azabicyalo[2.2.1] heptane-3-carboxylic acid need to be of high diastereomeric purity to ensure the final product's quality.
Q3: How can I improve the diastereomeric purity of the azabicyclo[2.2.1]heptane intermediate?
A3: Enzymatic hydrolysis can be an effective method to improve the diastereomeric purity of intermediates like (1R, 3S, 4S)-N-t-butylcarbonyl-2-azabicyalo[2.2.1] heptane-3-carboxylate. Using a lipase, such as porcine pancreatic lipase, can selectively hydrolyze the desired diastereomer, allowing for its separation and isolation with high purity (e.g., >99% de).
Q4: What purification techniques are most effective for the final this compound product?
A4: The final purification of this compound often involves multiple steps. Column chromatography is a common method for removing significant impurities. Following chromatography, recrystallization or precipitation from a suitable solvent system (e.g., acetone/cyclohexane) can be employed to isolate a specific crystalline form and further enhance purity. The formation of a solvate, such as an acetone solvate, can aid in achieving high purity levels, often exceeding 99% as determined by HPLC.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Benzimidazole Formation | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst or coupling agent. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. For example, maintaining a temperature of 100-102 °C can be effective.[1] - Screen different coupling agents and bases to find the optimal combination. |
| Presence of Diastereomeric Impurities | - Poor stereocontrol in the formation of chiral centers. - Racemization during a reaction step. | - Utilize chiral catalysts or auxiliaries to improve stereoselectivity. - Employ enzymatic resolution to separate diastereomers of key intermediates.[2] - Carefully control reaction conditions (temperature, base) to prevent racemization. |
| Incomplete Coupling Reactions | - Inactive coupling agent. - Steric hindrance of the substrates. - Insufficient reaction time. | - Use fresh or high-quality coupling reagents like HATU or EDC/HOBt. - Increase the reaction temperature or prolong the reaction time, while monitoring for potential side product formation. - Consider using a less sterically hindered protecting group on one of the coupling partners if possible. |
| Difficulty in Removing Solvent Residues | - High boiling point of the solvent. - Formation of a stable solvate. | - Use a rotary evaporator under high vacuum to remove volatile solvents. - For high-boiling solvents, consider precipitation of the product by adding an anti-solvent. - If a specific solvate is formed, it may require specific drying conditions (e.g., elevated temperature under vacuum) to remove the solvent. |
| Final Product Fails Purity Specifications (HPLC) | - Co-elution of impurities with the main product. - Presence of structurally similar impurities. | - Optimize the HPLC method (e.g., change mobile phase composition, gradient, or column) to achieve better separation. - Perform an additional purification step, such as preparative HPLC or recrystallization from a different solvent system. |
Quantitative Data on this compound Synthesis
The following tables summarize quantitative data from various synthetic routes and purification methods described in the literature.
Table 1: Comparison of Yields for Key Synthetic Steps
| Step | Reactants | Reagents/Solvents | Yield | Purity/Diastereomeric Ratio | Reference |
| Intermediate Synthesis | (1R, 3S, 4S)-N-t-butylcarbonyl-2-azabicyalo[2.2.1] heptane-3-carboxylate | Porcine Pancreatic Lipase, Water, Triethylamine | 69.2% | 99.7% de | CN105461606A[2] |
| Intermediate Synthesis | Compound 1 + tert-Butyl dicarbonate | Methanol, DCM | 77% | 80-86% de | CN105461606A[2] |
| Final Coupling | Compound 10 | Ethanol, Ammonium Chloride, Zinc Powder | 58.8% | - | CN104530016A |
| Final Product Formation | Compound 2 | Toluene, 2-methoxy ethanol, ammonium acetate | - | 99.2% (HPLC, as acetone solvate) | WO2016207915A1[1] |
| Late-Stage Synthesis | Advanced Intermediate | - | 20% (overall yield in 8 steps) | - | ResearchGate[3] |
Table 2: Purity of this compound After Different Purification Methods
| Purification Method | Solvents | Resulting Purity | Reference |
| Recrystallization | Ethyl acetate / n-hexane | 93.5% | CN104530016A |
| Isolation as Acetone Solvate | Acetone | 99.2% (HPLC) | WO2016207915A1[1] |
| Column Chromatography | - | - | WO2017195147A1[4] |
Detailed Experimental Protocols
Protocol 1: Enzymatic Hydrolysis for Improved Diastereomeric Purity
This protocol describes the enzymatic hydrolysis of a racemic ester intermediate to obtain a high-purity chiral acid, a key building block for this compound.
Materials:
-
(1R, 3S, 4S)-N-t-butylcarbonyl-2-azabicyalo[2.2.1] heptane-3-carboxylate (Compound 3)
-
Porcine Pancreatic Lipase
-
Triethylamine
-
Water
-
Dichloromethane (DCM)
-
Petroleum Ether
Procedure:
-
To a 100mL three-necked flask, add Compound 3 (10g, 39mmol), water (50mL), triethylamine (1.2mL), and porcine pancreatic lipase (50mg).[2]
-
Heat the reaction mixture to 55 °C and stir for 24 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with DCM. Collect the organic phase.
-
Concentrate the organic phase until a solid precipitates.
-
Cool to room temperature and add petroleum ether (5mL) to induce crystallization.
-
Filter the solid, wash with petroleum ether, and dry to obtain the high-purity (1R, 3S, 4S)-N-t-butylcarbonyl-2-azabicyalo[2.2.1] heptane-3-carboxylic acid.
Protocol 2: Final Step - this compound Formation and Purification
This protocol outlines the final coupling step to form this compound and its subsequent purification.
Materials:
-
(S)-methyl 2-((S)-1-(6-(4-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-methyl-1-oxobutan-2-ylcarbamoyl)-1H-pyrrolidine-1-carboxylate (Intermediate Compound)
-
Toluene
-
2-Methoxyethanol
-
Ammonium acetate
-
Ethyl acetate
-
Water
-
5% Sodium bicarbonate solution
-
Acetone
Procedure:
-
Charge a reaction vessel with the intermediate compound (2 g), toluene (20 mL), 2-methoxyethanol (0.6 g), and ammonium acetate (0.83 g).[1]
-
Heat the reaction mixture to 100-102 °C and maintain for 5 hours.[1]
-
Monitor the reaction by TLC or HPLC until completion.
-
Cool the reaction mixture to 20-25 °C and add ethyl acetate (20 mL).[1]
-
Wash the organic layer sequentially with water (2 x 20 mL), 5% sodium bicarbonate solution (20 mL), and water (2 x 20 mL).[1]
-
Distill the organic layer under reduced pressure to obtain the crude product.
-
Add acetone (22 mL) to the residue and stir for 18 hours at 20-25 °C.[1]
-
Filter the resulting solid to isolate this compound acetone solvate with high purity.[1]
Visualizations
References
- 1. WO2016207915A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. CN105461606A - Preparation method of high-purity this compound intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2017195147A1 - Process for the preparation of this compound and intermediates thereof - Google Patents [patents.google.com]
Addressing poor solubility of Ledipasvir in aqueous buffers for assays
For researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Ledipasvir during assays, this guide provides practical troubleshooting steps, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in my aqueous assay buffer?
A1: this compound is a hydrophobic molecule, characterized as practically insoluble in aqueous solutions across a pH range of 3.0 to 7.5.[1][2][3][4] Its solubility is pH-dependent and significantly decreases as the pH increases.[5][6]
Q2: What is the expected aqueous solubility of this compound?
A2: The aqueous solubility of this compound is very low, estimated at approximately 0.00388 mg/mL.[7] It is considered practically insoluble (less than 0.1 mg/mL) in the physiological pH range of 3.0 to 7.5.[1][2][3] However, its solubility increases at lower pH, reaching approximately 1.1 mg/mL below pH 2.3.[1][3][4]
Q3: Are there any recommended solvents to dissolve this compound initially?
A3: Yes, this compound is soluble in several organic solvents. The most commonly recommended are Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[8] It is advisable to prepare a concentrated stock solution in one of these organic solvents before diluting it into your aqueous buffer.
Q4: Can I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation.[8] Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for extended periods.[8]
Q5: Will adjusting the pH of my buffer help?
A5: While this compound's solubility is slightly better at a pH below 2.3, this is often not compatible with biological assays.[1][3] For most cell-based or enzymatic assays, maintaining a physiological pH (around 7.2-7.4) is crucial. Therefore, relying solely on pH adjustment is generally not a viable strategy.
Troubleshooting Guide
Problem: Precipitate forms when I dilute my this compound stock solution into the aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Organic Solvent Concentration is Too Low | The final concentration of the organic co-solvent in your aqueous buffer may be insufficient to maintain this compound's solubility. |
| Solution: Increase the percentage of the organic co-solvent (e.g., DMSO or ethanol) in the final assay medium. However, be mindful of the solvent's tolerance in your specific assay, as high concentrations can be toxic to cells or interfere with enzyme activity. It is crucial to run a solvent tolerance control experiment. | |
| Final Drug Concentration is Too High | The desired final concentration of this compound in the aqueous buffer may exceed its solubility limit, even with a co-solvent. |
| Solution: Re-evaluate the required concentration for your assay. If possible, lower the final concentration. If a high concentration is necessary, consider alternative formulation strategies such as using solubilizing agents or creating a solid dispersion.[2][9][10] | |
| Buffer Composition | Certain salts or components in your buffer could be interacting with this compound, causing it to precipitate. |
| Solution: Try preparing the this compound solution in a simpler buffer system, such as Phosphate-Buffered Saline (PBS), to see if the issue persists. | |
| Temperature Effects | A decrease in temperature upon dilution can reduce solubility. |
| Solution: Ensure that both the stock solution and the aqueous buffer are at the same temperature (e.g., room temperature or 37°C) before mixing. |
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | 0.00388 mg/mL | [7] |
| Aqueous Buffers (pH 3.0-7.5) | < 0.1 mg/mL (practically insoluble) | [1][2][3] |
| Aqueous Buffers (pH < 2.3) | ~1.1 mg/mL (slightly soluble) | [1][3][4] |
| DMSO | ~20 mg/mL[8], ≥ 44.45 mg/mL[11] | [8][11] |
| Ethanol | ~30 mg/mL[8], ≥ 46.9 mg/mL (with gentle warming)[11] | [8][11] |
| Dimethylformamide (DMF) | ~20 mg/mL | [8] |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.33 mg/mL | [8] |
Experimental Protocol: Preparation of this compound for Aqueous Assays
This protocol describes a standard method for preparing a working solution of this compound in an aqueous buffer using an organic co-solvent.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO or Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved. A brief sonication or gentle warming may aid in dissolution.[11]
-
-
Intermediate Dilution (Optional but Recommended):
-
Perform one or more serial dilutions of the concentrated stock solution in the same organic solvent to create intermediate stocks. This can help to minimize the amount of organic solvent introduced into the final aqueous solution.
-
-
Final Dilution into Aqueous Buffer:
-
Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Crucial Step: The final concentration of the organic solvent should be kept as low as possible, ideally below 1% (v/v), to avoid affecting the assay. Always determine the tolerance of your specific assay system to the organic solvent by running a vehicle control.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor this compound solubility.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound/Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asegua.com [asegua.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
Ledipasvir stability issues in long-term experimental storage
Welcome to the technical support center for ledipasvir stability in long-term experimental storage. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For commercial this compound-containing tablets (e.g., Harvoni®), the manufacturer recommends storing the product at room temperature below 30°C (86°F) in its original container.[1] For pure this compound substance, it is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability, which can be effective for up to three years.
Q2: How stable is this compound in different solvents?
A2: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Stock solutions in these solvents are typically stored at -80°C and can be stable for up to a year. It is sparingly soluble in aqueous buffers, and aqueous solutions are not recommended for storage for more than one day. To prepare an aqueous solution, it is advisable to first dissolve this compound in a minimal amount of ethanol before diluting with the aqueous buffer.
Q3: What are the main degradation pathways for this compound?
A3: this compound is susceptible to degradation under several conditions. Forced degradation studies have shown that it degrades in hydrolytic (acidic, alkaline, and neutral), oxidative, and photolytic stress conditions.[2][3] It is relatively stable under dry heat conditions.[4]
Q4: Are there any known degradation products of this compound?
A4: Yes, several degradation products have been identified under forced degradation conditions. One study identified eight novel degradation products.[3] Another study characterized a specific novel impurity that forms under photolytic stress.[5] Researchers should be aware of the potential for these and other degradation products to appear in their experiments, especially under prolonged storage or exposure to harsh conditions.
Troubleshooting Guides
HPLC Analysis Issues
Q5: I am observing unexpected peaks in my chromatogram when analyzing a this compound sample that has been in storage. What could be the cause?
A5: Unexpected peaks are often due to the degradation of this compound. As mentioned, this compound can degrade under hydrolytic, oxidative, and photolytic conditions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure your sample has been stored under the recommended conditions (e.g., -20°C or -80°C, protected from light).
-
Analyze a Fresh Sample: Prepare and analyze a fresh solution of this compound to confirm that the unexpected peaks are not present initially.
-
Consider Degradation Pathways:
-
If the sample was exposed to light, the new peaks could be photolytic degradation products.
-
If the sample was stored in an aqueous buffer for an extended period, hydrolysis may have occurred.
-
If the sample was exposed to oxidizing agents, oxidative degradation products may have formed.
-
-
Method Specificity: Ensure your HPLC method is stability-indicating, meaning it can separate the intact drug from its degradation products. The provided experimental protocol for a stability-indicating HPLC method can be used as a reference.
-
Q6: The peak for this compound in my chromatogram is showing tailing or splitting. What should I do?
A6: Peak tailing or splitting can be caused by a variety of factors, from instrument issues to chemical interactions.
-
Troubleshooting Steps:
-
Check for Column Overload: Inject a more dilute sample. If the peak shape improves, you may be overloading the column.
-
Secondary Interactions: Peak tailing for basic compounds like this compound can occur due to interactions with acidic silanol groups on the silica-based column.
-
Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanols.
-
Consider using a column with end-capping or a different stationary phase.
-
-
Column Void or Contamination: A void at the column inlet or a blocked frit can cause peak splitting.
-
Try back-flushing the column.
-
If the problem persists, the column may need to be replaced.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
-
Sample Preparation and Handling
Q7: My this compound solution appears cloudy or has precipitated. What should I do?
A7: this compound has low aqueous solubility, especially at neutral to alkaline pH.
-
Troubleshooting Steps:
-
Check the pH: this compound's solubility is higher in acidic conditions. If your buffer is neutral or basic, precipitation is more likely.
-
Solvent Composition: For aqueous solutions, ensure you are using an appropriate amount of co-solvent (like ethanol or DMSO) to maintain solubility.
-
Sonication: Gentle sonication can help redissolve precipitated material.
-
Fresh Preparation: It is best to use freshly prepared aqueous solutions of this compound. Storing aqueous solutions for extended periods is not recommended.
-
Data Presentation
The stability of this compound under various stress conditions has been investigated. The following table summarizes the percentage of degradation observed in a study.
| Stress Condition | Time (hours) | Temperature (°C) | Degradation (%) |
| Acid Hydrolysis (0.1 N HCl) | 1 | 40 | 11.24 |
| Base Hydrolysis (0.1 N NaOH) | 1 | 40 | 14.58 |
| Oxidative (3% H₂O₂) | 1 | 40 | 10.97 |
| Moist Heat | 1 | 60 (75% RH) | 8.79 |
| Photolytic (UV light) | 24 | Ambient | 9.85 |
| Dry Heat | 24 | 60 | 1.88 |
Data adapted from a forced degradation study.[4]
Experimental Protocols
Forced Degradation Studies Protocol
This protocol outlines the conditions for inducing the degradation of this compound to study its stability and to test the specificity of analytical methods.
-
Acid Hydrolysis:
-
Dissolve 10 mg of this compound in a 100 mL volumetric flask.
-
Add 3 mL of 0.1 N HCl solution and mix well.
-
Heat the solution at 40°C for 1 hour.
-
Cool to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to the mark with a suitable diluent (e.g., mobile phase).
-
Analyze by HPLC.[4]
-
-
Base Hydrolysis:
-
Dissolve 10 mg of this compound in a 100 mL volumetric flask.
-
Add 3 mL of 0.1 N NaOH solution and mix well.
-
Heat the solution at 40°C for 1 hour.
-
Cool to room temperature and neutralize with 0.1 N HCl.
-
Dilute to the mark with a suitable diluent.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of this compound in a 100 mL volumetric flask.
-
Add 3 mL of 3% H₂O₂ solution and mix well.
-
Keep the solution at 40°C for 1 hour.
-
Dilute to the mark with a suitable diluent.
-
Analyze by HPLC.
-
-
Photolytic Degradation (as per ICH Q1B guidelines):
-
Expose a sample of this compound (solid or in solution) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
A control sample should be protected from light.
-
Prepare a solution of the exposed sample and analyze by HPLC.[4]
-
Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from its degradation products.
-
Chromatographic Conditions:
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Prepare standard and sample solutions of this compound in a suitable diluent (e.g., mobile phase).
-
Inject the solutions into the HPLC system and record the chromatograms.
-
The retention time for this compound is approximately 4.6 minutes under these conditions.[7]
-
Visualizations
HCV Replication Pathway and this compound's Mechanism of Action
Caption: HCV replication cycle and the inhibitory action of this compound on the NS5A protein.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for conducting forced degradation studies of this compound.
References
- 1. Phosphorylation of hepatitis C virus nonstructural protein 5A modulates its protein interactions and viral RNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Study on the forced degradation behaviour of this compound: Identification of major degradation products using LC-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.usm.my [web.usm.my]
- 5. Stability Indicating RP-HPLC Method for Estimation of Potential Impurities in this compound and Characterization of a New Degradation Impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ijpsr.com [ijpsr.com]
Technical Support Center: Ledipasvir Co-administration with Proton Pump Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of proton pump inhibitors (PPIs) on the absorption and efficacy of Ledipasvir.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the drug-drug interaction between proton pump inhibitors (PPIs) and this compound?
A1: The solubility of this compound is pH-dependent. It is more soluble in acidic environments. Proton pump inhibitors increase the gastric pH, which leads to a decrease in the solubility of this compound. This reduced solubility can, in turn, decrease its absorption and potentially impact its therapeutic efficacy.
Q2: How significantly do PPIs affect the pharmacokinetic parameters of this compound?
A2: Co-administration of PPIs has been shown to decrease the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) of this compound. The extent of this interaction is dependent on the timing of administration and the dose of the PPI. For instance, simultaneous administration of omeprazole (20 mg once daily) with a single dose of this compound/Sofosbuvir (90 mg/400 mg) resulted in a decrease in this compound's Cmax and AUC by 11% and 4%, respectively[1]. However, when omeprazole was administered 2 hours prior to a single 30 mg dose of this compound alone, the Cmax and AUC of this compound were reduced by 48% and 42%, respectively[1].
Q3: Are there any clinical implications of this interaction on the efficacy of this compound-containing regimens?
A3: While some studies have not shown a significant overall impact on sustained virologic response (SVR) rates, others suggest that PPI use may be associated with lower SVR rates in specific patient populations. For example, one real-world cohort study found that twice-daily PPI use was associated with a lower SVR12 rate in patients with cirrhosis[2]. Another study in veterans with HIV/HCV coinfection reported that PPI use was associated with a lower SVR[3]. Therefore, caution is advised when co-administering PPIs with this compound, particularly in these patient groups.
Q4: What are the recommendations for managing patients who require both this compound and a PPI?
A4: If a PPI is medically necessary, it is recommended to administer a low dose (equivalent to omeprazole 20 mg or less) simultaneously with this compound/Sofosbuvir under fasted conditions[1][4]. It is advised not to take a PPI before the administration of this compound/Sofosbuvir[1]. For H2-receptor antagonists, it is recommended that they be administered simultaneously with or 12 hours apart from this compound/Sofosbuvir at a dose that does not exceed the equivalent of famotidine 40 mg twice daily[4].
Troubleshooting Guide
Problem: Unexpectedly low plasma concentrations of this compound are observed in a clinical or preclinical study.
Possible Cause: Concomitant use of acid-reducing agents such as PPIs or H2-receptor antagonists.
Troubleshooting Steps:
-
Review Medication History: Carefully review the subject's concomitant medications to identify any acid-reducing agents.
-
Assess Dosing Schedule: Determine the timing of administration of this compound and the acid-reducing agent. Administration of a PPI prior to this compound can significantly reduce its absorption[1].
-
Evaluate Gastric pH: If feasible, consider monitoring gastric pH to assess the level of acid suppression.
-
Follow Dosing Recommendations: If an acid-reducing agent is necessary, ensure adherence to the recommended dosing guidelines (see FAQ Q4).
Problem: A patient on a this compound-containing regimen and a PPI is not achieving the expected virologic response.
Possible Cause: Reduced this compound efficacy due to decreased absorption caused by the PPI.
Troubleshooting Steps:
-
Confirm Adherence: Ensure the patient is adherent to their this compound regimen.
-
Review PPI Use: Discuss the necessity of the PPI with the prescribing physician. If possible, consider discontinuing or using an alternative with less impact on gastric pH.
-
Adjust Dosing: If the PPI must be continued, ensure the lowest effective dose is used and administered simultaneously with this compound under fasted conditions[1][4].
-
Monitor Viral Load: Continue to closely monitor the patient's HCV RNA levels.
Data Presentation
Table 1: Impact of Omeprazole on this compound Pharmacokinetic Parameters
| Co-administered Drug & Dose | This compound Formulation & Dose | Number of Subjects (n) | Change in this compound Cmax | Change in this compound AUC | Reference |
| Omeprazole 20 mg (simultaneous) | This compound 90 mg / Sofosbuvir 400 mg (single dose) | 16 | ↓ 11% | ↓ 4% | [1] |
| Omeprazole 20 mg (2 hours prior) | This compound 30 mg (single dose) | 17 | ↓ 48% | ↓ 42% | [1] |
Experimental Protocols
In Vitro Dissolution Testing of this compound
Objective: To assess the dissolution profile of this compound at different pH levels, simulating various gastric environments.
Methodology:
-
Apparatus: USP Apparatus 2 (paddle method).
-
Dissolution Media: Prepare buffers at pH 1.2, 4.5, and 6.8 to simulate fasted stomach, post-prandial stomach, and intestinal fluid, respectively.
-
Procedure:
-
Place a single this compound tablet in each dissolution vessel containing 900 mL of the respective dissolution medium maintained at 37 ± 0.5 °C.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC-UV or LC-MS/MS method[5][6][7].
Caco-2 Cell Permeability Assay for this compound
Objective: To evaluate the intestinal permeability of this compound and assess its potential for being a substrate of efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® plates) for 21-28 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow[8][9].
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add this compound (at a known concentration, e.g., 10 µM) to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points[9].
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) side and collect samples from the apical (receiver) side to assess efflux.
-
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method[10][11].
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined.
Pharmacokinetic Drug-Drug Interaction Study Protocol (this compound and Omeprazole)
Objective: To determine the effect of omeprazole on the pharmacokinetics of this compound in healthy volunteers.
Methodology:
-
Study Design: An open-label, randomized, two-period crossover study.
-
Participants: Healthy adult volunteers.
-
Treatment Periods:
-
Period 1: Administer a single oral dose of this compound/Sofosbuvir (90 mg/400 mg).
-
Washout Period: A sufficient washout period between treatments.
-
Period 2: Administer a single oral dose of this compound/Sofosbuvir (90 mg/400 mg) co-administered with a single oral dose of omeprazole (e.g., 20 mg).
-
-
Pharmacokinetic Sampling: Collect blood samples at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).
-
Bioanalysis: Determine the plasma concentrations of this compound using a validated LC-MS/MS method[10][12].
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, AUC, and Tmax for this compound in the presence and absence of omeprazole.
Visualizations
Caption: Impact of PPI on this compound Dissolution and Absorption.
Caption: Pharmacokinetic Drug-Drug Interaction Study Workflow.
References
- 1. Liverpool HEP Interactions [hep-druginteractions.org]
- 2. Evaluation of proton pump inhibitor use on treatment outcomes with this compound and sofosbuvir in a real-world cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of this compound, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development a validated highly sensitive LC–MS/MS method for simultaneous quantification of this compound, sofosbuvir and … [ouci.dntb.gov.ua]
- 12. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and this compound in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors associated with Ledipasvir and sofosbuvir treatment failure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ledipasvir and Sofosbuvir.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and Sofosbuvir?
A1: this compound and Sofosbuvir are direct-acting antiviral (DAA) agents that target different components of the hepatitis C virus (HCV) replication machinery.
-
Sofosbuvir (SOF) is a nucleotide analog prodrug that, after intracellular metabolism to its active triphosphate form (GS-461203), inhibits the HCV NS5B RNA-dependent RNA polymerase.[1][2] By acting as a chain terminator, it prevents the synthesis of new viral RNA.[1][2][3]
-
This compound (LDV) is a potent inhibitor of the HCV NS5A protein.[1][2] The exact mechanism is not fully elucidated, but it is believed to inhibit the hyperphosphorylation of NS5A, a process essential for viral replication and assembly.[1]
Q2: What are the established Sustained Virologic Response (SVR) rates for this compound/Sofosbuvir treatment?
A2: In phase II and III clinical trials, this compound/Sofosbuvir (LDV/SOF), with or without ribavirin, has consistently demonstrated high SVR12 rates (undetectable HCV RNA 12 weeks after treatment completion) of over 90% in patients with HCV genotype 1.[4] Real-world effectiveness studies have shown comparable SVR12 rates.[4] For instance, a study in a Medicaid population reported an overall SVR12 rate of 95%.[4] In treatment-naïve, non-cirrhotic patients receiving an 8-week regimen, SVR12 rates have also been high.[5]
Q3: Which patient populations are at a higher risk of treatment failure with this compound/Sofosbuvir?
A3: Several factors have been associated with a lower likelihood of achieving SVR with LDV/SOF. These include:
-
Advanced Liver Disease: Patients with compensated cirrhosis, and particularly those with decompensated cirrhosis, may have lower SVR rates.[6][7][8]
-
Prior Treatment Experience: Patients who have previously failed treatment with other HCV therapies, especially those including an NS5A inhibitor, can be more challenging to cure.[4][7][8][9]
-
HCV Genotype: While highly effective against genotype 1, response rates can vary with other genotypes. For instance, genotype 3 has been associated with more rapid liver fibrosis progression, potentially impacting treatment outcomes.[6][7]
-
High Baseline HCV RNA: A high viral load at the start of therapy has been linked to an increased risk of treatment failure.[6]
-
Poor Treatment Adherence: Adherence of less than 60% to the DAA regimen is a significant predictor of treatment failure.[6]
-
Comorbidities: Conditions such as active hepatocellular carcinoma (HCC) are strongly associated with treatment failure.[6] HIV coinfection has also been studied as a potential factor.[4]
-
Drug-Drug Interactions: Concomitant use of medications that reduce the absorption and concentration of this compound or Sofosbuvir, such as proton pump inhibitors, can negatively impact treatment efficacy.[10]
Troubleshooting Guide
Problem: Virologic breakthrough or relapse is observed during or after a this compound/Sofosbuvir treatment regimen in an in-vitro experiment or clinical trial.
Possible Cause 1: Presence of Baseline Resistance-Associated Substitutions (RASs)
-
Explanation: Pre-existing mutations in the HCV NS5A or NS5B regions can reduce the susceptibility of the virus to this compound or Sofosbuvir.
-
Troubleshooting Steps:
-
Perform RAS testing: Analyze the baseline HCV sequence for known RASs. For this compound, key NS5A RASs in genotype 1a include Q30E/H/R, L31M/V, and Y93H/N.[1][11] For genotype 1b, Y93H is a key RAS.[1][11] The primary RAS associated with Sofosbuvir resistance is the S282T substitution in the NS5B polymerase active site, although this is rarely detected.[1][12]
-
Interpret RAS data: The presence of baseline NS5A RASs may have a minimal effect on treatment outcome, which can often be overcome by extending treatment duration or adding ribavirin.[13][14] However, RASs that confer a greater than 100-fold increase in the half-maximal effective concentration (EC50) for this compound can reduce SVR12 rates, particularly in shorter treatment durations.[13]
-
Possible Cause 2: Emergence of Treatment-Emergent RASs
-
Explanation: The selective pressure of the drugs can lead to the emergence and outgrowth of resistant viral variants.
-
Troubleshooting Steps:
-
Sequence viral RNA at time of failure: Analyze the HCV NS5A and NS5B sequences from samples taken at the time of virologic failure.
-
Compare with baseline: Identify any new substitutions that have emerged during treatment. The presence of NS5A RASs is common in patients who fail NS5A inhibitor-containing regimens.[12]
-
Possible Cause 3: Suboptimal Drug Exposure
-
Explanation: Insufficient drug concentrations at the site of viral replication can lead to treatment failure. This can be due to poor patient adherence, malabsorption, or drug-drug interactions.
-
Troubleshooting Steps:
-
Review medication history: Check for co-administration of drugs known to interact with this compound or Sofosbuvir. For example, proton pump inhibitors can decrease the absorption of this compound.[10]
-
Assess patient adherence: In a clinical setting, it's crucial to evaluate if the patient has been taking the medication as prescribed.[6]
-
Data Presentation
Table 1: Factors Associated with this compound/Sofosbuvir Treatment Failure
| Factor Category | Specific Factor | Associated Outcome | Citation(s) |
| Patient-Related | Decompensated Liver Cirrhosis | Increased odds of treatment failure | [6] |
| Active Hepatocellular Carcinoma (HCC) | Increased odds of treatment failure | [6] | |
| Prior HCV Treatment Failure | Lower SVR rates, especially with prior NS5A inhibitor use | [4][7] | |
| Poor Adherence (<60%) | Significantly increased odds of treatment failure | [6] | |
| Pretreatment CrCl >90 mL/min | Associated with SVR12 failure in one study | [15] | |
| Virus-Related | HCV Genotype 3 | Associated with more rapid fibrosis progression | [6][7] |
| High Baseline HCV RNA | Increased odds of treatment failure | [6] | |
| Baseline NS5A RASs | Can reduce SVR12 rates, especially in shorter treatment durations | [13][14] | |
| Treatment-Related | Concomitant Proton Pump Inhibitor Use | Decreased this compound absorption, potential for lower SVR | [10] |
Table 2: Sustained Virologic Response (SVR12) Rates in Key Clinical Trials
| Trial Name | Patient Population | Treatment Regimen | SVR12 Rate | Citation(s) |
| ION-I | Treatment-Naïve, Genotype 1 | LDV/SOF for 12 weeks | 99% | [1] |
| LDV/SOF + Ribavirin for 12 weeks | 97% | [1] | ||
| LDV/SOF for 24 weeks | 98% | [1] | ||
| LDV/SOF + Ribavirin for 24 weeks | 99% | [1] | ||
| ION-II | Treatment-Experienced, Genotype 1 | LDV/SOF for 12 weeks | 94% | [1] |
| LDV/SOF + Ribavirin for 12 weeks | 96% | [1] | ||
| LDV/SOF for 24 weeks | 99% | [1] | ||
| LDV/SOF + Ribavirin for 24 weeks | 99% | [1] | ||
| ION-III | Treatment-Naïve, Non-Cirrhotic, Genotype 1 | LDV/SOF for 8 weeks | 94% | [1] |
| LDV/SOF + Ribavirin for 8 weeks | 93% | [1] | ||
| LDV/SOF for 12 weeks | 95% | [1] |
Experimental Protocols
Protocol 1: HCV NS5A and NS5B Genotypic Resistance Testing
This protocol outlines the general steps for identifying resistance-associated substitutions in the HCV NS5A and NS5B genes using population sequencing.
-
Sample Collection and RNA Extraction:
-
Collect patient plasma or serum samples at baseline and/or at the time of virologic failure.
-
Extract viral RNA using a commercially available kit according to the manufacturer's instructions.
-
-
Reverse Transcription and PCR Amplification:
-
Perform reverse transcription of the viral RNA to generate complementary DNA (cDNA).
-
Amplify the NS5A and NS5B coding regions from the cDNA using genotype-specific primers.[16] Due to the high genetic diversity of HCV, using primers specific to the patient's HCV genotype is crucial for successful amplification.[16]
-
-
PCR Product Purification and Sequencing:
-
Purify the PCR products to remove unincorporated primers and dNTPs.
-
Perform Sanger sequencing of the purified PCR products using appropriate sequencing primers.
-
-
Sequence Analysis:
-
Assemble the sequencing reads to generate a consensus sequence for the NS5A and NS5B regions.
-
Align the patient-derived sequences with a genotype-specific wild-type reference sequence.
-
Identify amino acid substitutions by comparing the patient's sequence to the reference.
-
Compare the identified substitutions to a known database of RASs to determine their clinical significance.
-
Protocol 2: In Vitro Phenotypic Resistance Assay
This protocol describes a method to determine the susceptibility of HCV replicons containing specific mutations to this compound or Sofosbuvir.
-
Generation of HCV Replicons:
-
Use site-directed mutagenesis to introduce specific amino acid substitutions (RASs) into a plasmid containing a subgenomic or full-length HCV replicon of a specific genotype (e.g., genotype 1b).
-
Produce in vitro transcribed replicon RNA from the linearized plasmid DNA.
-
-
Cell Culture and Transfection:
-
Culture a suitable human hepatoma cell line (e.g., Huh-7) that supports HCV replication.
-
Electroporate the in vitro transcribed replicon RNA into the cells.
-
-
Drug Susceptibility Testing:
-
Plate the transfected cells in 96-well plates.
-
Add serial dilutions of the antiviral drug (this compound or Sofosbuvir) to the wells.
-
Incubate the plates for a defined period (e.g., 3 days).[17]
-
-
Quantification of HCV Replication:
-
Measure the level of HCV replication in each well. This can be done by quantifying HCV RNA using real-time RT-PCR or by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon.
-
-
Data Analysis:
-
Calculate the half-maximal effective concentration (EC50), which is the drug concentration required to inhibit 50% of HCV replication.
-
Determine the fold-change in EC50 for the mutant replicon by dividing its EC50 value by the EC50 value of the wild-type replicon.[16] A higher fold-change indicates reduced susceptibility to the drug.
-
Mandatory Visualizations
References
- 1. This compound/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. An evaluation of this compound + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of this compound/Sofosbuvir and Predictors of Treatment Failure in Members with Hepatitis C Genotype 1 Infection: A Retrospective Cohort Study in a Medicaid Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eight-Week Outcomes of this compound/Sofosbuvir in Noncirrhotic Treatment-Naive Patients with Hepatitis C: Analysis of Pharmacy-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors associated with treatment failure of direct‐acting antivirals for chronic hepatitis C: A real‐world nationwide hepatitis C virus registry programme in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Associated with Treatment Failure for Hepatitis C in the Era of Direct-Acting Antivirals Therapy in Cameroon [scivisionpub.com]
- 8. This compound and sofosbuvir in patients with genotype 1 hepatitis C virus infection and compensated cirrhosis: An integrated safety and efficacy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Efficacy and Safety of 12 Weeks of Sofosbuvir and this compound versus Sofosbuvir, this compound, and Ribavirin in Patients with Chronic Hepatitis C, Genotype 1, Who Have Cirrhosis and Have Failed Prior Therapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel NS5B Resistance‐Associated Substitution Emerges Under Failing Sofosbuvir/Ledipasvir Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound/Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hcvguidelines.org [hcvguidelines.org]
- 13. Prevalence of Resistance-Associated Substitutions in HCV NS5A, NS5B, or NS3 and Outcomes of Treatment With this compound and Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sofosbuvir (SOF) Suppresses this compound (LDV)-resistant Mutants during SOF/LDV Combination Therapy against Genotype 1b Hepatitis C Virus (HCV) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Persistence of Ledipasvir Resistance-Associated Substitutions (RASs) Post-Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the persistence of Ledipasvir resistance-associated substitutions (RASs) in the Hepatitis C virus (HCV) NS5A protein following antiviral therapy.
Frequently Asked Questions (FAQs)
Q1: What is the expected duration of persistence for this compound-associated NS5A RASs after treatment cessation?
NS5A RASs, particularly those selected by NS5A inhibitors like this compound, are known to be highly persistent. Studies have shown that the majority of these RASs can remain detectable for extended periods, often exceeding 96 weeks post-treatment, even in the absence of drug pressure.[1][2] This long-term persistence is attributed to the relatively high fitness of many NS5A RASs.[1] While a decline in the frequency and number of RASs per patient may be observed over time, key resistance mutations can be very stable.[1][3]
Q2: What are the most common this compound-associated NS5A RASs that persist post-treatment?
Following treatment failure with this compound-containing regimens, specific RASs are commonly observed. In patients with HCV genotype 1a, the most frequently detected persistent RASs include substitutions at amino acid positions Q30, L31, and Y93. For genotype 1b, Y93H is a common and persistent RAS.[4][5] The specific RASs can confer varying levels of resistance to this compound and other NS5A inhibitors.[1]
Q3: How does the persistence of NS5A RASs impact retreatment strategies?
The long-term persistence of NS5A RASs has significant implications for patient retreatment.[2] The presence of these mutations can reduce the efficacy of subsequent antiviral regimens that include an NS5A inhibitor. Therefore, resistance testing is often recommended for patients who have failed a this compound-containing therapy to guide the selection of an appropriate retreatment regimen.[2][6] Depending on the specific RASs detected, alternative drug classes or combination therapies may be necessary to achieve a sustained virologic response (SVR).[7]
Q4: What are the recommended methods for detecting persistent NS5A RASs?
The two primary methods for detecting NS5A RASs are population-based Sanger sequencing and next-generation sequencing (NGS), also known as deep sequencing.[2] Sanger sequencing is a well-established method but generally has a sensitivity limit of detecting variants that constitute at least 15-20% of the viral population.[2] NGS offers higher sensitivity and can detect minority variants present at frequencies as low as 1%.[8] The choice of method may depend on the specific research question and the required level of sensitivity.
Troubleshooting Guides
Troubleshooting Poor Amplification in NS5A PCR for Sanger Sequencing
| Problem | Possible Cause | Recommended Solution |
| No or weak PCR product | Inefficient RNA extraction | Ensure high-quality RNA is extracted from plasma/serum. Use a validated viral RNA extraction kit. |
| Low viral load | Confirm the patient sample has a viral load sufficient for amplification, typically >500 IU/mL.[9] Consider a nested PCR approach for samples with low viral loads. | |
| Primer mismatch due to high HCV genetic diversity | Use degenerate primers designed to amplify a broad range of HCV genotypes and subtypes.[1][3] Align primer sequences with known HCV reference sequences to check for potential mismatches. | |
| Suboptimal PCR cycling conditions | Optimize the annealing temperature and extension time. A touchdown PCR protocol, where the annealing temperature is gradually lowered, can improve specificity and yield.[1][3] | |
| Presence of PCR inhibitors in the sample | Ensure the RNA extraction method effectively removes inhibitors. If inhibition is suspected, dilute the RNA template. |
Troubleshooting Ambiguous Results in NS5A Sanger Sequencing
| Problem | Possible Cause | Recommended Solution |
| Mixed chromatogram peaks | Presence of mixed viral populations (quasispecies) | This is a common finding in HCV infections. The presence of minority variants below the detection limit of Sanger sequencing can lead to ambiguous peaks. Consider using NGS for a more detailed analysis of the viral population.[8] |
| Poor sequence quality | Repeat the sequencing reaction. Ensure the PCR product is adequately purified before sequencing.[1][3] | |
| Sequencing primer issues | Use M13 universal primers tagged to the PCR primers for improved sequencing quality.[1][3] |
Quantitative Data Summary
Table 1: Persistence of NS5A RASs Post-Ledipasvir Treatment Failure
| Timepoint | Genotype | Detection Method | Percentage of Patients with Detectable NS5A RASs | Key Persistent RASs | Reference |
| Virologic Failure | GT1a/1b | Deep Sequencing (1% cutoff) | 98% (63/64) | Q30R/H, Y93H/N (GT1a); Y93H (GT1b) | [1] |
| 96 Weeks Post-Treatment | GT1a/1b | Deep Sequencing (1% cutoff) | 86% | Q30R/H, Y93H/N (GT1a); Y93H (GT1b) | [1][6] |
| >24 Months Post-Treatment | GT1a | Sequencing | ~68% | Y93H | [3] |
| >24 Months Post-Treatment | GT1b | Sequencing | ~95% | Y93H | [3] |
Experimental Protocols
Protocol: Sanger Sequencing of HCV NS5A Region
This protocol provides a general framework for the amplification and sequencing of the HCV NS5A region. Optimization may be required based on laboratory-specific conditions and equipment.
1. RNA Extraction:
-
Extract viral RNA from 200 µL of plasma or serum using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
2. Reverse Transcription (RT) and PCR:
-
Perform a one-step RT-PCR or a two-step process with separate RT and PCR reactions.
-
Primer Design: Utilize pan-genotypic or genotype-specific degenerate primers for the NS5A region. An example of a primer set for genotypes 1-5 is:
-
PCR Reaction Mix (30 µL):
-
15 µL cDNA
-
1X PCR buffer
-
0.8 µM Forward Primer
-
0.4 µM of each Reverse Primer
-
0.05 U/µL High-fidelity DNA polymerase
-
-
PCR Cycling Conditions:
3. PCR Product Purification:
-
Analyze the PCR product on an agarose gel to confirm the correct size.
-
Purify the PCR product using an enzymatic method (e.g., ExoSAP-IT) or a column-based purification kit.[1][3]
4. Sanger Sequencing:
-
Perform sequencing reactions using the M13 forward and reverse primers.
-
Purify the sequencing products and analyze them on a capillary electrophoresis-based genetic analyzer.
5. Data Analysis:
-
Assemble and edit the forward and reverse sequences.
-
Align the consensus sequence to a genotype-specific HCV reference sequence (e.g., H77 for genotype 1a).
-
Identify amino acid substitutions at known resistance-associated positions using bioinformatics tools like Geno2pheno [hcv].[10]
Visualizations
Caption: Experimental workflow for the detection of HCV NS5A RASs.
Caption: Decision pathway for retreatment based on NS5A RAS testing.
References
- 1. An NS5A single optimized method to determine genotype, subtype and resistance profiles of Hepatitis C strains | PLOS One [journals.plos.org]
- 2. hcvguidelines.org [hcvguidelines.org]
- 3. An NS5A single optimized method to determine genotype, subtype and resistance profiles of Hepatitis C strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotyping & diagnostic methods for hepatitis C virus: A need of low-resource countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. NS5A Gene Analysis by Next Generation Sequencing in HCV Nosocomial Transmission Clusters of HCV Genotype 1b Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 10. Frontiers | Emergence and Persistence of Resistance-Associated Substitutions in HCV GT3 Patients Failing Direct-Acting Antivirals [frontiersin.org]
Technical Support Center: Mitigating Off-Target Effects of Ledipasvir in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Ledipasvir in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a direct-acting antiviral agent that inhibits the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), a phosphoprotein essential for viral RNA replication, assembly, and secretion.[1][2] By targeting NS5A, this compound effectively disrupts the virus's life cycle.
Q2: Is this compound expected to have off-target effects in cellular models?
While this compound is known for its high selectivity and potency against HCV, it has been reported to have potential off-target activities that may be observed in cellular models, particularly at higher concentrations. These effects are generally not related to cytotoxicity but rather to the modulation of specific cellular pathways. One study noted that this compound is not known to cause significant cytotoxicity in other cell lines.[3]
Q3: What are the known off-target interactions of this compound at the cellular level?
Published data suggests two primary off-target activities of this compound:
-
Inhibition of Drug Efflux Pumps: this compound has been identified as an inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are ATP-binding cassette (ABC) transporters involved in drug efflux.
-
Modulation of Host Cell Signaling: There is evidence to suggest that this compound can interfere with host cell signaling pathways, including the interferon signaling pathway by potentially blocking STAT1 phosphorylation and activating the STAT3 pathway.[1]
Q4: At what concentrations are off-target effects of this compound likely to be observed?
The on-target effective concentration (EC50) of this compound against HCV replicons is in the picomolar to low nanomolar range.[4][5] Off-target effects would be expected to occur at concentrations significantly higher than the EC50 for its antiviral activity. It is crucial to determine the cytotoxic concentration (CC50) in the specific cell line being used to establish a therapeutic window.
Q5: How can I minimize the risk of observing off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound that achieves the desired on-target effect.
-
Carefully select cell lines and ensure they are appropriate for the experimental question.
-
Include appropriate controls to differentiate between on-target and off-target effects.
-
Validate findings with secondary assays and, if possible, with structurally unrelated inhibitors of the same target.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in cellular models.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected changes in the expression or activity of proteins unrelated to HCV replication. | Off-target kinase inhibition or signaling pathway modulation. this compound may be affecting cellular signaling pathways, such as the JAK-STAT pathway.[1] | 1. Verify On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with its intended target, NS5A (in HCV replicon systems). 2. Profile Kinase Activity: Conduct a broad kinase inhibitor profiling assay to identify any off-target kinases inhibited by this compound at the concentrations used in your experiment. 3. Analyze Key Signaling Pathways: Use Western blotting to examine the phosphorylation status of key signaling proteins, such as STAT1 and STAT3, in cells treated with this compound compared to vehicle controls. |
| Altered intracellular accumulation or efflux of other compounds in co-treatment studies. | Inhibition of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). this compound is a known inhibitor of these drug efflux pumps. | 1. Perform P-gp/BCRP Inhibition Assays: Use a commercially available P-gp or BCRP ATPase assay or a cell-based transport assay to determine the IC50 of this compound for these transporters. 2. Select Non-Substrate Co-treatments: If possible, choose co-administered compounds that are not known substrates of P-gp or BCRP. 3. Adjust Experimental Design: If using a known P-gp or BCRP substrate, be aware of the potential for altered transport and include appropriate controls to account for this interaction. |
| Reduced cell viability at concentrations expected to be non-toxic. | Cell-line specific cytotoxicity or experimental conditions. | 1. Determine CC50: Perform a cell viability assay (e.g., MTT, resazurin) to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. 2. Optimize Drug Concentration: Ensure that the working concentration of this compound is well below the determined CC50. 3. Review Experimental Protocol: Check for any experimental factors that could be contributing to cytotoxicity, such as prolonged incubation times or interactions with other media components. |
| Inconsistent or unexpected results in interferon stimulation experiments. | Interference with STAT1 signaling. this compound may block the phosphorylation of STAT1, a key step in the interferon signaling pathway.[1] | 1. Assess STAT1 Phosphorylation: Treat cells with interferon in the presence and absence of this compound and measure the levels of phosphorylated STAT1 (pSTAT1) by Western blot or other immunoassays. 2. Use Alternative Readouts: If STAT1 phosphorylation is inhibited, consider using downstream readouts of interferon signaling that may be less affected, such as the expression of specific interferon-stimulated genes (ISGs). |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Parameter | HCV Genotype/Cell Line | Value | Reference |
| EC50 | Genotype 1a (H77 isolate) replicon | 0.031 nM | [4] |
| EC50 | Genotype 1b (Con-1 isolate) replicon | 0.004 nM | [4] |
| EC50 | Genotype 4a replicon | 0.39 nM | [5] |
| CC50 | In HCV replicon cell lines | ≥10,000 nM | [4] |
| CC50 | HepG2 | Data not available in searched literature | |
| CC50 | Huh-7 | Data not available in searched literature | |
| CC50 | HEK293 | Data not available in searched literature |
Table 2: In Vitro Off-Target Inhibition Data for this compound
| Target | Assay Type | IC50 | Reference |
| P-glycoprotein (P-gp) | ATPase or Transport Assay | Data not available in searched literature | |
| BCRP | ATPase or Transport Assay | Data not available in searched literature | |
| STAT1 Phosphorylation | Western Blot/Immunoassay | Data not available in searched literature | |
| STAT3 Activation | Western Blot/Immunoassay | Data not available in searched literature |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the cells and replace it with the this compound dilutions. Include vehicle-only controls.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.
Western Blot for STAT1 and STAT3 Phosphorylation
Objective: To assess the effect of this compound on STAT1 and STAT3 phosphorylation.
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for the desired time. Include a vehicle control. For STAT1, you may need to stimulate with interferon-alpha as a positive control for phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT1 (Tyr701), total STAT1, phospho-STAT3 (Tyr705), and total STAT3 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities.
P-glycoprotein (P-gp) and BCRP ATPase Activity Assay
Objective: To determine the IC50 of this compound for P-gp and BCRP ATPase activity.
Methodology:
-
Use commercially available membrane vesicles from cells overexpressing human P-gp or BCRP.
-
Prepare a reaction mixture containing the membrane vesicles, assay buffer, and a known substrate of P-gp (e.g., verapamil) or BCRP (e.g., sulfasalazine) to stimulate ATPase activity.
-
Add serial dilutions of this compound to the reaction mixture. Include a positive control inhibitor (e.g., cyclosporin A for P-gp, Ko143 for BCRP) and a vehicle control.
-
Initiate the reaction by adding MgATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green-based reagent).
-
Calculate the percentage of inhibition of ATPase activity relative to the stimulated control and determine the IC50 value from a dose-response curve.
Visualizations
Caption: Troubleshooting workflow for investigating off-target effects of this compound.
Caption: Potential modulation of STAT signaling pathways by this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ATPase activity assay [protocols.io]
- 4. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genomembrane.com [genomembrane.com]
Validation & Comparative
A Comparative Guide to the NS5A Inhibition Mechanisms of Ledipasvir and Daclatasvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) is a zinc-binding phosphoprotein essential for viral RNA replication and virion assembly, making it a prime target for direct-acting antiviral (DAA) agents.[1] Lacking enzymatic activity, NS5A's function is mediated through complex interactions with viral and host factors.[2] This guide provides a detailed comparison of two potent NS5A inhibitors, ledipasvir and daclatasvir, focusing on their mechanisms of inhibition, resistance profiles, and the experimental methodologies used for their characterization.
Mechanism of Action: Targeting the NS5A Dimer
Both this compound and daclatasvir exert their antiviral effect by binding to Domain I of the NS5A protein.[3] Structural and modeling studies suggest that these inhibitors target a dimeric form of NS5A.[4][5] The binding of these drugs is thought to lock the NS5A protein in a conformation that is unfavorable for RNA binding and the formation of the replication complex, thereby inhibiting viral replication.[6][7] While both drugs bind to the dimer interface, there are subtleties in their interaction. Modeling studies suggest that daclatasvir may bind asymmetrically to the NS5A dimer, interacting with two distinct sites.[8][9] This asymmetric binding is proposed to involve a core site near tyrosine 93 (Y93) of each monomer and a second, lower-affinity site near leucine 31 (L31).[8][9] In contrast, this compound is also thought to bind symmetrically to the NS5A dimer.[10]
Binding Affinity and Potency
The in vitro antiviral activity of this compound and daclatasvir against various HCV genotypes is summarized in the table below. Both drugs exhibit potent activity, particularly against genotypes 1a and 1b.
| Drug | HCV Genotype | EC50 (nM) | Reference |
| This compound | 1a | 0.031 | [In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor this compound] |
| 1b | 0.004 | [In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor this compound] | |
| Daclatasvir | 1a | 0.009 - 0.05 | [Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System] |
| 1b | 0.001 - 0.018 | [Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System] | |
| 3a | 0.12 - 0.87 | [11] | |
| 4a | 0.007 - 0.013 | [6] |
Resistance Profiles
A significant challenge in antiviral therapy is the emergence of resistance-associated substitutions (RASs). For NS5A inhibitors, key RASs are located within Domain I of the protein, the binding site for these drugs. The presence of these substitutions can significantly reduce the antiviral activity of both this compound and daclatasvir.
The table below summarizes the fold-change in EC50 values for this compound and daclatasvir in the presence of common RASs in HCV genotypes 1a and 1b. The Y93H substitution is a critical RAS for both drugs across multiple genotypes.[2][12]
| RAS | Genotype | Drug | Fold Change in EC50 | Reference |
| M28T | 1a | This compound | >100 | [Prevalence of Resistance-Associated Substitutions in HCV NS5A, NS5B, or NS3 and Outcomes of Treatment With this compound and Sofosbuvir] |
| 1a | Daclatasvir | >100 | [Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens] | |
| Q30R | 1a | This compound | >1,000 | [Prevalence of Resistance-Associated Substitutions in HCV NS5A, NS5B, or NS3 and Outcomes of Treatment With this compound and Sofosbuvir] |
| 1a | Daclatasvir | >1,000 | [Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens] | |
| L31M | 1a | This compound | >100 | [Prevalence of Resistance-Associated Substitutions in HCV NS5A, NS5B, or NS3 and Outcomes of Treatment With this compound and Sofosbuvir] |
| 1a | Daclatasvir | >100 | [Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens] | |
| Y93H | 1a | This compound | >1,000 | [Prevalence of Resistance-Associated Substitutions in HCV NS5A, NS5B, or NS3 and Outcomes of Treatment With this compound and Sofosbuvir] |
| 1a | Daclatasvir | >1,000 | [Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens] | |
| L31V | 1b | This compound | 167 | [In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor this compound] |
| 1b | Daclatasvir | 28 | [Asymmetric Binding to NS5A by Daclatasvir (BMS-790052) and Analogs Suggests Two Novel Modes of HCV Inhibition] | |
| Y93H | 1b | This compound | 1,667 | [In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor this compound] |
| 1b | Daclatasvir | 24 | [Asymmetric Binding to NS5A by Daclatasvir (BMS-790052) and Analogs Suggests Two Novel Modes of HCV Inhibition] |
Visualizing the Inhibition Mechanism and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: HCV Replication Cycle and NS5A Inhibition.
Caption: Experimental Workflow for HCV Replicon Assay.
Caption: Common Resistance Pathways for NS5A Inhibitors.
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol is a generalized procedure for determining the 50% effective concentration (EC50) of an NS5A inhibitor using a luciferase-based HCV replicon system.[1]
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418.
-
NS5A inhibitor stock solution (e.g., this compound or Daclatasvir in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells into 96-well plates at a density that will result in 80-90% confluency at the end of the assay.
-
Compound Addition: Prepare serial dilutions of the NS5A inhibitor in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control (a known potent inhibitor).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis and Luciferase Assay: After incubation, wash the cells with phosphate-buffered saline (PBS). Lyse the cells according to the manufacturer's protocol for the luciferase assay system. Add the luciferase substrate to the cell lysates.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. The EC50 value, the concentration at which a 50% reduction in luciferase activity is observed, can be calculated using a non-linear regression analysis (e.g., four-parameter logistic curve).
Resistance Selection Protocol
This protocol outlines a general method for selecting for NS5A inhibitor-resistant HCV replicons in cell culture.[12]
Materials:
-
Huh-7 cells harboring a wild-type HCV replicon.
-
Culture medium with and without G418.
-
NS5A inhibitor (this compound or Daclatasvir).
-
Trizol reagent for RNA extraction.
-
RT-PCR reagents.
-
Sanger sequencing or next-generation sequencing platform.
Procedure:
-
Initiation of Selection: Plate Huh-7 replicon cells at a low density and culture them in the presence of a selective concentration of the NS5A inhibitor. The concentration should be high enough to inhibit wild-type replicon replication but allow for the outgrowth of resistant colonies.
-
Maintenance and Monitoring: Maintain the cells under continuous drug pressure, changing the medium with fresh inhibitor every 3-4 days. Monitor the cells for the appearance of resistant colonies.
-
Isolation of Resistant Clones: Once colonies are visible, they can be isolated using cloning cylinders or by limiting dilution.
-
Expansion and Phenotypic Analysis: Expand the isolated clones in the presence of the inhibitor. Characterize the phenotype of the resistant clones by performing a replicon assay to determine the fold-shift in EC50 compared to the wild-type replicon.
-
Genotypic Analysis: Extract total RNA from the resistant clones using Trizol. Perform RT-PCR to amplify the NS5A coding region. Sequence the PCR product to identify the amino acid substitutions responsible for the resistant phenotype.
Binding Assay (Surface Plasmon Resonance - SPR)
This is a generalized protocol for measuring the binding affinity of NS5A inhibitors to the NS5A protein using Surface Plasmon Resonance (SPR).[13][14]
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant purified NS5A protein (ligand).
-
NS5A inhibitor (analyte).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS).
-
Regeneration solution.
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified NS5A protein onto the surface of a sensor chip using amine coupling chemistry.
-
Analyte Injection: Prepare a series of dilutions of the NS5A inhibitor in running buffer. Inject the different concentrations of the inhibitor over the sensor chip surface containing the immobilized NS5A.
-
Data Collection: Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the ligand. This generates a sensorgram showing the association and dissociation phases.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand.
-
Data Analysis: Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
This compound and daclatasvir are highly potent inhibitors of the HCV NS5A protein, a critical component of the viral replication machinery. While both drugs target the dimeric form of NS5A's Domain I, subtle differences in their binding modes may exist. Their high potency is, however, challenged by the emergence of resistance-associated substitutions, most notably at position Y93. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these and future NS5A inhibitors, which are crucial for the development of effective and durable HCV therapies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct binding of this compound to HCV NS5A: mechanism of resistance to an HCV antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interplay of Amino Acid Residues at Positions 28 and 31 in NS5A Defines Resistance Pathways in Hepatitis C Virus Genotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies of the symmetric binding mode of daclatasvir and analogs using a new homology model of HCV NS5A GT-4a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epistatic Interactions in NS5A of Hepatitis C Virus Suggest Drug Resistance Mechanisms [mdpi.com]
- 10. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Daclatasvir on Hepatitis C Virus Genotype 3 NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ledipasvir's Efficacy Against NS5A Resistance-Associated Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ledipasvir's antiviral activity against Hepatitis C Virus (HCV) containing NS5A resistance-associated variants (RAVs). The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the nuances of this compound's efficacy and the mechanisms of resistance.
Overview of this compound and NS5A
This compound is a potent direct-acting antiviral (DAA) agent that targets the HCV NS5A protein.[1][2] NS5A is a crucial phosphoprotein involved in both viral RNA replication and the assembly of new virus particles.[1][3] this compound inhibits HCV replication by directly binding to NS5A.[3][4][5] However, the emergence of specific amino acid substitutions in the NS5A protein, known as resistance-associated variants (RAVs), can significantly reduce the susceptibility of the virus to this compound.[4][5][6]
Quantitative Analysis of this compound Activity
The antiviral activity of this compound is typically quantified by its 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication in in-vitro assays. The following tables summarize the EC50 values of this compound against wild-type (WT) HCV and various NS5A RAVs across different HCV genotypes.
Table 1: this compound EC50 Values against Wild-Type HCV Genotypes
| HCV Genotype | Isolate | EC50 (nM) | Reference(s) |
| Genotype 1a | H77 | 0.031 | [1][2] |
| Genotype 1b | Con-1 | 0.004 | [1][2] |
| Genotype 2a | JFH-1 (L31) | 21 | [1] |
| J6 (M31) | 249 | [1] | |
| Genotype 2b | MD2b8-2 (L31) | 16 | [1] |
| MD2b-1 (M31) | 530 | [1] | |
| Genotype 3a | 16 - 530 | [1][2] | |
| Genotype 4a | 0.39 | [1] | |
| Genotype 4d | 0.29 | [1] | |
| Genotype 5a | 0.15 | [1] | |
| Genotype 6a | 0.11 - 1.1 | [1][2] | |
| Genotype 6e | 16 - 530 | [1][2] |
Table 2: Fold Change in this compound EC50 for Key NS5A Resistance-Associated Variants in Genotype 1
| Genotype | NS5A Variant | Fold Change in EC50 vs. Wild-Type | Reference(s) |
| Genotype 1a | Q30E | 952 | [1] |
| Q30H/R | >100 | [7][8][9] | |
| L31M | >100 | [7][8] | |
| Y93H | 3,309 | [1] | |
| Genotype 1b | Y93H | 1,319 | [1] |
Note: A higher fold change indicates greater resistance to this compound.
Mechanism of Resistance
The primary mechanism of resistance to this compound is a reduction in its binding affinity to the NS5A protein.[3][4][5] Specific amino acid substitutions, such as Y93H in genotypes 1a and 1b, and Q30E in genotype 1a, alter the conformation of the NS5A protein, thereby diminishing the binding efficiency of this compound.[1][4][5] This leads to a requirement for higher concentrations of the drug to achieve the same level of viral inhibition.
Caption: Mechanism of this compound action and resistance.
Experimental Protocols
The evaluation of this compound's activity against NS5A variants is predominantly conducted using HCV replicon assays.[1][10][11] This in-vitro system allows for the study of HCV RNA replication in a cell culture environment.
HCV Replicon Assay Workflow
A typical workflow for an HCV replicon assay to determine the EC50 of this compound is as follows:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured in appropriate media.
-
In Vitro Transcription: Plasmids containing the HCV subgenomic replicon RNA with or without specific NS5A mutations are linearized, and the replicon RNA is transcribed in vitro.
-
Electroporation: The in vitro-transcribed HCV replicon RNA is introduced into the Huh-7 cells via electroporation.
-
Drug Treatment: The replicon-containing cells are seeded into multi-well plates and treated with serial dilutions of this compound.
-
Incubation: The treated cells are incubated for a defined period (typically 3 days) to allow for HCV RNA replication.
-
Quantification of Replication: The level of HCV RNA replication is quantified. This is often achieved by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using real-time RT-PCR.
-
Data Analysis: The results are used to plot a dose-response curve, and the EC50 value is calculated as the drug concentration that inhibits 50% of the reporter signal or RNA replication compared to untreated control cells.
Caption: HCV Replicon Assay Workflow.
Clinical Implications
The presence of baseline NS5A RAVs can impact the effectiveness of this compound-containing treatment regimens, particularly in patients with genotype 1a HCV.[8][12][13][14] For instance, the presence of RAVs conferring greater than 100-fold resistance to this compound has been associated with lower sustained virologic response (SVR) rates in some patient populations, especially with shorter treatment durations.[7][8][13] Extending the duration of therapy or adding ribavirin can often mitigate the negative impact of these baseline RAVs.[8][13] It is important to note that the clinical significance of specific RAVs can vary depending on the HCV genotype, patient treatment history, and the specific treatment regimen being used.[13][15]
References
- 1. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Binding of this compound to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct binding of this compound to HCV NS5A: mechanism of resistance to an HCV antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Resistance to Direct-Acting Antiviral (DAA) Drugs for the Treatment of Hepatitis C Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hcvguidelines.org [hcvguidelines.org]
- 9. researchgate.net [researchgate.net]
- 10. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 12. NS5A resistance-associated variants undermine the effectiveness of this compound and sofosbuvir for cirrhotic patients infected with HCV genotype 1b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NS5A Resistance-Associated Substitutions in Patients with Genotype 1 Hepatitis C Virus: Prevalence and Effect on Treatment Outcome [natap.org]
- 15. iasusa.org [iasusa.org]
The Ascendancy of Ledipasvir in Interferon-Free Regimens for Hepatitis C: A Comparative Analysis
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment landscape for chronic Hepatitis C virus (HCV) infection, relegating interferon-based therapies to the annals of medical history. Among these groundbreaking agents, ledipasvir, an NS5A inhibitor, has demonstrated profound efficacy, particularly when co-formulated with the NS5B polymerase inhibitor sofosbuvir. This guide provides a comprehensive comparison of this compound-containing regimens with other leading interferon-free alternatives, supported by pivotal clinical trial data and detailed experimental protocols, to inform researchers, scientists, and drug development professionals.
This compound's primary mechanism of action involves the inhibition of the HCV Non-Structural Protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3] Although the precise mechanism is not fully elucidated, it is believed to prevent the hyperphosphorylation of NS5A, a crucial step for viral production.[2] This targeted approach, especially when combined with sofosbuvir's inhibition of the HCV NS5B RNA-dependent RNA polymerase, creates a high barrier to resistance and results in potent antiviral activity.[4][5]
Comparative Efficacy of Leading Interferon-Free Regimens
The fixed-dose combination of this compound/sofosbuvir (LDV/SOF) has consistently demonstrated high rates of Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after completion of therapy (SVR12), across various patient populations. The pivotal ION series of clinical trials established the efficacy and safety of this regimen.[6][7][8] The following tables summarize the SVR12 rates for LDV/SOF and other prominent interferon-free DAA regimens.
Table 1: SVR12 Rates in Treatment-Naïve Patients with HCV Genotype 1
| Treatment Regimen | Clinical Trial | Patient Population | SVR12 Rate | Citation(s) |
| This compound/Sofosbuvir (LDV/SOF) | ION-1 | Non-cirrhotic & Cirrhotic | 97-99% | [7][9] |
| This compound/Sofosbuvir (LDV/SOF) | ION-3 | Non-cirrhotic | 94-95% | [6] |
| Sofosbuvir/Velpatasvir (SOF/VEL) | ASTRAL-1 | Non-cirrhotic & Cirrhotic | 99% | [10] |
| Glecaprevir/Pibrentasvir (G/P) | ENDURANCE-1 | Non-cirrhotic | 99% | [11] |
| Elbasvir/Grazoprevir (EBR/GZR) | C-EDGE TN | Non-cirrhotic & Cirrhotic | 92-99% | [12] |
Table 2: SVR12 Rates in Treatment-Experienced Patients with HCV Genotype 1
| Treatment Regimen | Clinical Trial | Patient Population | SVR12 Rate | Citation(s) |
| This compound/Sofosbuvir (LDV/SOF) | ION-2 | Non-cirrhotic & Cirrhotic | 94-99% | [6] |
| Sofosbuvir/Velpatasvir (SOF/VEL) | ASTRAL-1 | Non-cirrhotic & Cirrhotic | 99% | [10] |
| Glecaprevir/Pibrentasvir (G/P) | MAGELLAN-1 | Prior DAA Failure | 89-91% | [11] |
| Elbasvir/Grazoprevir (EBR/GZR) | C-EDGE TE | Non-cirrhotic & Cirrhotic | 94-97% | [13] |
Key Experimental Protocols
The validation of these interferon-free regimens is built upon rigorous clinical trial methodologies. Below are the protocols for the key studies cited.
ION-1, ION-2, and ION-3 Trials (this compound/Sofosbuvir)
-
Objective: To evaluate the efficacy and safety of a fixed-dose combination of this compound (90 mg) and sofosbuvir (400 mg) with or without ribavirin for 8, 12, or 24 weeks in patients with chronic HCV genotype 1 infection.[6][8]
-
Study Design: These were Phase 3, open-label, randomized trials.[6]
-
ION-1: Enrolled 865 treatment-naïve patients, including those with cirrhosis, randomized to four arms: LDV/SOF for 12 weeks, LDV/SOF with ribavirin for 12 weeks, LDV/SOF for 24 weeks, and LDV/SOF with ribavirin for 24 weeks.[7][8]
-
ION-2: Enrolled 440 treatment-experienced patients (prior failure to peginterferon-based therapy), with and without cirrhosis, randomized to the same four arms as ION-1.[6][8]
-
ION-3: Enrolled 647 treatment-naïve, non-cirrhotic patients randomized to three arms: LDV/SOF for 8 weeks, LDV/SOF with ribavirin for 8 weeks, and LDV/SOF for 12 weeks.[6][14]
-
-
Primary Endpoint: The primary efficacy endpoint for all ION trials was the proportion of subjects with SVR12.[8]
ASTRAL-1 Trial (Sofosbuvir/Velpatasvir)
-
Objective: To evaluate the efficacy and safety of a fixed-dose combination of sofosbuvir (400 mg) and velpatasvir (100 mg) for 12 weeks in patients with HCV genotypes 1, 2, 4, 5, and 6.[10]
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial. Randomization was stratified by HCV genotype and the presence or absence of cirrhosis.[10]
-
Primary Endpoint: The primary endpoint was SVR12.[10]
EXPEDITION-8 Trial (Glecaprevir/Pibrentasvir)
-
Objective: To evaluate the safety and efficacy of an 8-week treatment of glecaprevir/pibrentasvir in treatment-naïve patients with compensated cirrhosis and HCV genotypes 1, 2, 4, 5, and 6.[15]
-
Study Design: A non-randomized, single-arm, open-label, multicenter Phase 3b study.[15]
-
Primary Endpoint: The primary endpoint was the percentage of patients achieving SVR12.[15]
Visualizing Molecular Mechanisms and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the HCV replication cycle and the mechanism of action of key DAAs, as well as a typical clinical trial workflow.
Figure 1: HCV Replication Cycle and DAA Mechanisms of Action. This diagram illustrates the key stages of the Hepatitis C virus lifecycle within a hepatocyte and highlights the specific viral proteins (NS3/4A, NS5A, and NS5B) targeted by various direct-acting antivirals, including this compound.
Figure 2: Generalized Clinical Trial Workflow for HCV DAA Studies. This flowchart outlines the typical phases of a clinical trial for Hepatitis C direct-acting antivirals, from initial patient screening and enrollment to treatment administration and post-treatment follow-up to assess the primary endpoint of SVR12.
Conclusion
Interferon-free regimens, particularly those including the NS5A inhibitor this compound, have established a new standard of care for patients with chronic Hepatitis C. The fixed-dose combination of this compound/sofosbuvir offers a highly effective and well-tolerated treatment option with a high barrier to resistance. Comparative data from numerous clinical trials demonstrate its robust performance alongside other leading DAA regimens. The continued development and evaluation of such targeted antiviral therapies are paramount in the global effort to eradicate Hepatitis C.
References
- 1. This compound/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. drugs.com [drugs.com]
- 6. Combination this compound-sofosbuvir for the treatment of chronic hepatitis C virus infection: a review and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An evaluation of this compound + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RESULTS - this compound/Sofosbuvir (Harvoni) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Fixed-Dose Combination of Sofosbuvir and this compound for Hepatitis C Virus Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 11. Executive Summary - Clinical Review Report: Glecaprevir / Pibrentasvir (Maviret) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Grazoprevir-Elbasvir Combination Therapy for Treatment-Naive Cirrhotic and Noncirrhotic Patients With Chronic Hepatitis C Virus Genotype 1, 4, or 6 Infection: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Utilization and effectiveness of elbasvir/grazoprevir and adoption of resistance-associated substitutions testing in real-world treatment of hepatitis C virus genotype 1A infection: results from the German Hepatitis C-Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. AbbVie's MAVYRET™ (glecaprevir/pibrentasvir) Shows High Virologic Cure* Rates in Treatment-Naïve Hepatitis C Patients with Compensated Cirrhosis [prnewswire.com]
A Head-to-Head Comparison of Ledipasvir-Based Antiviral Therapies for Hepatitis C Virus
This guide provides a detailed, data-driven comparison of antiviral therapies based on Ledipasvir for the treatment of chronic Hepatitis C virus (HCV) infection. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance, supporting experimental data, and detailed methodologies for key assays.
Mechanism of Action: Targeting the HCV Replication Complex
This compound is a potent, direct-acting antiviral (DAA) that targets the HCV Non-Structural Protein 5A (NS5A).[1][2] NS5A is a critical phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[1][3] While the precise mechanism is not fully elucidated, this compound is believed to inhibit NS5A's function by preventing its hyperphosphorylation, a step required for the formation of the viral replication complex.[1][4]
In clinical practice, this compound is almost exclusively used in a fixed-dose combination with Sofosbuvir.[5][6] Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, acting as a chain terminator to halt viral RNA synthesis.[7][8] The synergistic effect of targeting two distinct and essential viral proteins results in high efficacy and a formidable barrier to the development of resistance.[4][8]
Caption: Mechanism of this compound and Sofosbuvir in inhibiting HCV replication.
Performance Data: Clinical Efficacy
The combination of this compound/Sofosbuvir (LDV/SOF) has consistently demonstrated high rates of Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the completion of therapy (SVR12). The following tables summarize key head-to-head clinical trial data.
Table 1: LDV/SOF Efficacy in Treatment-Naïve Genotype 1 Patients
| Trial Name | Regimen | Duration (Weeks) | Cirrhosis Status | SVR12 Rate | Citation |
| ION-1 | LDV/SOF | 12 | With or Without Cirrhosis | 99% | [9] |
| ION-1 | LDV/SOF + Ribavirin | 12 | With or Without Cirrhosis | 97% | [9] |
| ION-3 | LDV/SOF | 8 | Without Cirrhosis¹ | 94% | [10] |
| ION-3 | LDV/SOF | 12 | Without Cirrhosis | 95% | [10] |
| PRIORITIZE | LDV/SOF | 12 | With or Without Cirrhosis | 97.4% | [11] |
| ¹ For patients with baseline HCV RNA <6 million IU/mL. |
Table 2: LDV/SOF Efficacy in Treatment-Experienced Genotype 1 Patients
| Trial Name | Regimen | Duration (Weeks) | Cirrhosis Status | SVR12 Rate | Citation |
| ION-2 | LDV/SOF | 12 | With or Without Cirrhosis | 94% | [9] |
| ION-2 | LDV/SOF | 24 | With or Without Cirrhosis | 99% | [9] |
| SIRIUS | LDV/SOF + Ribavirin | 12 | With Compensated Cirrhosis | 96% | [9] |
| SIRIUS | LDV/SOF | 24 | With Compensated Cirrhosis | 97% | [9] |
Table 3: Head-to-Head Comparison with Other DAA Regimens (Genotype 1)
| Trial Name | Regimen 1 | SVR12 (Regimen 1) | Regimen 2 | SVR12 (Regimen 2) | Key Finding | Citation |
| PRIORITIZE | This compound/Sofosbuvir (LDV/SOF) | 97.4% | Elbasvir/Grazoprevir (EBR/GZR) | 95.2% | The two regimens were found to be equivalent in effectiveness. | [11] |
Impact of Resistance-Associated Substitutions (RASs)
The primary challenge to the efficacy of NS5A inhibitors is the presence of baseline Resistance-Associated Substitutions (RASs).[12] These are mutations in the NS5A protein that can reduce the susceptibility of the virus to the drug.
-
Key NS5A RASs: For this compound, clinically significant RASs are commonly found at amino acid positions M28, Q30, L31, and Y93.[13] The Y93H substitution, in particular, confers significant resistance to this compound in HCV genotypes 1a and 1b.[14]
-
Clinical Impact: The presence of baseline NS5A RASs can lower SVR rates, especially in patients with genotype 1a.[12][15] In a pooled analysis, patients with baseline NS5A RASs had an SVR12 of 93.5%, compared to 98.4% in those without.[15]
-
Testing Recommendations: Due to this impact, guidelines from bodies like the AASLD/IDSA may recommend NS5A resistance testing for specific patient populations before initiating certain DAA regimens.[15][16] For instance, testing can be considered for treatment-experienced genotype 1a patients being evaluated for this compound/sofosbuvir therapy.[15]
Caption: Decision logic for treatment based on NS5A RAS testing.
Experimental Protocols
In Vitro Efficacy Assessment: The HCV Replicon System
The HCV replicon system is the foundational in vitro tool for evaluating the antiviral activity of compounds like this compound.[17][18]
-
Principle: This cell-based assay uses human hepatoma cell lines (e.g., Huh-7) that have been transfected with a subgenomic HCV RNA molecule (a replicon). This replicon contains the necessary viral genes for RNA replication (like NS5A and NS5B) but lacks the structural genes, making it non-infectious.[17] Replication levels can be quantified by measuring a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA directly.
-
Methodology:
-
Cell Culture: Huh-7 cells are cultured in appropriate media.
-
Transfection: Cells are transfected with the HCV replicon RNA.
-
Drug Application: Following transfection, the cells are exposed to serial dilutions of the antiviral compound (e.g., this compound).
-
Incubation: Cells are incubated for a period (typically 48-72 hours) to allow for HCV replication and for the drug to exert its effect.
-
Quantification: HCV RNA replication is measured. If using a luciferase reporter, cell lysates are analyzed for luciferase activity. Alternatively, total cellular RNA is extracted and HCV RNA is quantified using RT-qPCR.
-
Data Analysis: The concentration of the drug that inhibits 50% of viral replication (EC₅₀) is calculated by plotting the replication levels against the drug concentration.
-
HCV NS5A Resistance Analysis
Identifying RASs in patient samples is crucial for guiding therapy. The standard method involves sequencing the NS5A region of the viral genome.[12]
Caption: Experimental workflow for HCV NS5A resistance testing.
-
Methodology:
-
Sample Collection: A whole blood sample is collected from the patient, and plasma is separated.
-
Viral RNA Extraction: HCV RNA is extracted from the patient's plasma using a commercial viral RNA purification kit.
-
Reverse Transcription (RT) and PCR: The extracted RNA is first reverse-transcribed into complementary DNA (cDNA). The NS5A-coding region is then amplified from the cDNA using PCR with specific primers.
-
Sequencing: The amplified PCR product is sequenced. Population-based Sanger sequencing is common in clinical settings and reliably detects variants present in >15% of the viral quasispecies.[12] Next-generation sequencing (NGS) offers higher sensitivity for detecting minor variants.
-
Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence. This sequence is then compared to a known wild-type reference sequence for the specific HCV genotype to identify amino acid substitutions at key positions (e.g., 28, 30, 31, 93).
-
Viral Load Quantification
Monitoring HCV RNA levels (viral load) is essential for diagnosing active infection and determining treatment success (SVR).
-
Principle: Real-time reverse transcription polymerase chain reaction (RT-qPCR) is the gold standard for quantifying HCV RNA. The assay detects and measures the amount of viral RNA in a sample.
-
Methodology:
-
Sample Preparation: Viral RNA is extracted from patient plasma as described above.
-
RT-qPCR Reaction: The extracted RNA is added to a reaction mixture containing a reverse transcriptase, a DNA polymerase, primers specific to a conserved region of the HCV genome, and a fluorescent probe.
-
Amplification and Detection: The reaction is run in a real-time PCR instrument. The reverse transcriptase creates cDNA from the viral RNA, and the DNA polymerase then amplifies it. The fluorescent probe binds to the target sequence during amplification, and the resulting fluorescence is measured at each PCR cycle.
-
Quantification: The instrument software measures the cycle at which the fluorescence crosses a threshold (quantification cycle, Cq). By comparing the sample's Cq value to a standard curve generated from known concentrations of HCV RNA, the viral load in the sample (in International Units per milliliter, IU/mL) can be accurately determined.[19]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 4. This compound/sofosbuvir - Wikipedia [en.wikipedia.org]
- 5. Hepatitis C Medication: HCV Polymerase Inhibitors, HCV NS5A Inhibitors, Combination Products, Interferons and ribavirin, Thrombopoietin-Receptor Agonists [emedicine.medscape.com]
- 6. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Sofosbuvir Harvoni - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 8. droracle.ai [droracle.ai]
- 9. An evaluation of this compound + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness of 8- or 12-weeks of this compound and sofosbuvir in real-world treatment-naïve, genotype 1 hepatitis C infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Pragmatic, Randomized Controlled Trial of Oral Antivirals for the Treatment of Chronic Hepatitis C: The PRIORITIZE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance testing: Interpretation and incorporation into HCV treatment algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of NS5A Inhibitors Against Hepatitis C Virus Genotypes 1-7 and Escape Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hcvguidelines.org [hcvguidelines.org]
- 16. Hepatitis C Viral RNA Genotype 1 NS5A Drug resistance | Quest Diagnostics [questdiagnostics.com]
- 17. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]
- 18. Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
A Comparative In Vitro Analysis of Ledipasvir Combination Therapy Versus Monotherapy for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of ledipasvir as a monotherapy versus its use in combination with other direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV). The information presented is collated from key in vitro studies and is intended to inform research and development efforts in the field of HCV therapeutics.
Executive Summary
This compound, a potent inhibitor of the HCV NS5A protein, demonstrates picomolar to nanomolar efficacy against various HCV genotypes in vitro. While effective as a single agent, its antiviral activity is significantly enhanced and the potential for drug resistance is mitigated when used in combination with other DAAs targeting different viral proteins. In vitro studies consistently show that combination therapy, particularly with the NS5B polymerase inhibitor sofosbuvir, results in additive to synergistic antiviral effects. This guide summarizes the quantitative data from these studies, details the experimental methodologies employed, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: In Vitro Efficacy of this compound Monotherapy and Combination Therapy
The following tables summarize the 50% effective concentration (EC50) values of this compound as a monotherapy and in combination with other anti-HCV agents against various HCV genotypes in replicon assays. Lower EC50 values indicate higher antiviral potency.
Table 1: In Vitro Antiviral Activity of this compound Monotherapy against Various HCV Genotypes [1]
| HCV Genotype | Replicon Isolate | EC50 (nM) |
| 1a | H77 | 0.031 |
| 1b | Con-1 | 0.004 |
| 2a | JFH-1 | 16 |
| 2b | MD2b8-2 (L31) | 16 |
| MD2b-1 (M31) | 530 | |
| 3a | S52 | 168 |
| 4a | ED43 | 0.39 |
| 4d | ED43 | 0.29 |
| 5a | SA13 | 0.15 |
| 6a | HK6a | 0.11 - 1.1 |
| 6e | HK6a | 264 |
Table 2: In Vitro Antiviral Activity of this compound in Combination with Other Direct-Acting Antivirals [1]
| Combination Agent | Target | HCV Genotype | Interaction |
| Sofosbuvir | NS5B Polymerase | 1b | Additive to Minor Synergy |
| GS-9451 | NS3/4A Protease | 1b | Additive to Minor Synergy |
| Simeprevir | NS3/4A Protease | 1b | Additive |
| Daclatasvir | NS5A | 1b | Additive |
| GS-9669 | NS5B Polymerase (Non-nucleoside) | 1b | Additive |
| Interferon-α | Host Immune Response | 1b | Minor Synergy |
| Ribavirin | - | 1b | Moderate Synergy |
Experimental Protocols
The primary in vitro method used to determine the antiviral efficacy of this compound and its combinations is the HCV replicon assay.
HCV Replicon Assay
This cell-based assay is the gold standard for evaluating the activity of anti-HCV compounds against viral RNA replication.
Objective: To determine the concentration of an antiviral compound that inhibits 50% of HCV replicon replication (EC50).
Materials:
-
Cell Line: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5, Huh7-Lunet) that are highly permissive for HCV replication.
-
HCV Replicon: A subgenomic or full-length HCV RNA that can replicate autonomously within the host cells. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Antiviral Compounds: this compound and other DAAs of interest, dissolved in dimethyl sulfoxide (DMSO).
-
Reagents for Transfection: Electroporation buffer and cuvettes.
-
Luciferase Assay Reagent: Commercially available kits to measure luciferase activity.
-
96-well or 384-well plates.
Methodology:
-
Cell Culture: Huh-7 cells harboring the HCV replicon are maintained in culture medium containing G418 to select for cells with replicating replicons.
-
Cell Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density and incubated to allow for cell attachment.[2]
-
Compound Addition: The antiviral compounds are serially diluted in DMSO and added to the cells in the plates. A vehicle control (DMSO only) is included.[3]
-
Incubation: The plates are incubated for a period of 3 days at 37°C in a CO2 incubator.[3]
-
Quantification of HCV Replication:
-
After the incubation period, the cell culture medium is removed.
-
Cells are lysed, and the luciferase substrate is added.
-
The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Signaling Pathways and Experimental Workflows
HCV Replication and the Role of NS5A
The HCV non-structural protein 5A (NS5A) is a phosphoprotein that is essential for viral RNA replication and virion assembly.[4] It does not have any known enzymatic activity but functions as a scaffold protein, interacting with other viral and host proteins to create the replication complex.[5][6] this compound directly binds to NS5A, disrupting its function and thereby inhibiting viral replication.[1]
References
- 1. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. pnas.org [pnas.org]
- 5. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
Navigating the Landscape of HCV NS5A Resistance: A Comparative Guide to Ledipasvir's Cross-Resistance Profile
For researchers, scientists, and drug development professionals, understanding the nuances of antiviral resistance is paramount in the ongoing battle against Hepatitis C Virus (HCV). This guide provides an objective comparison of the cross-resistance profile of Ledipasvir, a potent NS5A inhibitor, with other drugs in its class. By presenting key experimental data, detailed methodologies, and visual representations of resistance pathways, this document aims to be a critical resource for the scientific community.
The emergence of resistance-associated substitutions (RASs) in the HCV NS5A protein is a significant clinical challenge that can compromise the efficacy of direct-acting antiviral (DAA) therapies. This compound, a cornerstone of several HCV treatment regimens, is not immune to this phenomenon. This guide delves into the specifics of this compound's resistance profile and provides a comparative analysis with other prominent NS5A inhibitors, including Daclatasvir, Ombitasvir, Elbasvir, Velpatasvir, and the newer generation Pibrentasvir.
Quantitative Analysis of Cross-Resistance
The in vitro antiviral activity of NS5A inhibitors is commonly quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of viral replication. The development of resistance is measured by the fold change in EC50 for a mutant virus compared to the wild-type virus. The following tables summarize the fold-change in EC50 values for this compound and other NS5A inhibitors against a panel of common NS5A RASs in HCV genotype 1a and 1b.
Table 1: Fold-Change in EC50 of NS5A Inhibitors Against Genotype 1a RASs
| RAS | This compound | Daclatasvir | Ombitasvir | Elbasvir | Velpatasvir | Pibrentasvir |
| M28T | >100 | >100 | >100 | 13 | 13-58 | ≤2 |
| Q30E | >1000 | >1000 | >1000 | >100 | >100 | ≤2 |
| Q30H/R | >100 | >100 | - | - | - | - |
| L31V/M | >100 | >100 | <10 | >100 | >100 | ≤2 |
| Y93H | 3,294 | 1,600 | 201-66,740 | >100 | 609 | 6.7-7 |
| Y93N | >1000 | >1000 | 201-66,740 | >100 | 409-54,665 | ≤7 |
| A92K | 112,034 | >1000 | 7188 | 7188 | 54,665 | ≤2 |
| Q24K/L28M/ R30Q/A92K | 440,000 | 36,000 | - | 3,100 | 6,300 | 1.8 |
| Q24K/L28M/ R30E/A92K | 640,000 | 640,000 | - | 44,000 | 150,000 | 1,500 |
Data compiled from multiple in vitro studies.[1][2]
Table 2: Fold-Change in EC50 of NS5A Inhibitors Against Genotype 1b RASs
| RAS | This compound | Daclatasvir | Ombitasvir | Elbasvir | Velpatasvir | Pibrentasvir |
| L28M | - | - | <10 | - | - | - |
| L31V | >100 | >100 | <10 | - | - | - |
| Y93H | >1000 | >100 | 77 | >100 | >100 | ≤2 |
Data compiled from multiple in vitro studies.[3][4]
The data clearly indicates that first-generation NS5A inhibitors, including this compound, Daclatasvir, and Ombitasvir, are highly susceptible to RASs at key positions such as 28, 30, 31, and 93 in genotype 1a.[5] These substitutions can lead to high-level resistance, often exceeding a 100-fold increase in EC50.[6] Elbasvir and Velpatasvir show a somewhat improved profile against certain RASs but are still significantly impacted by others, particularly Y93H/N.[5] In contrast, the next-generation inhibitor Pibrentasvir demonstrates potent, pangenotypic activity and maintains its efficacy against many of the single and combination RASs that confer high-level resistance to the earlier generation inhibitors.[1][7][8]
Experimental Protocols
The quantitative data presented above was generated using in vitro HCV replicon assays. The following is a representative, detailed methodology for determining the EC50 values of NS5A inhibitors.
1. Cell Lines and Reagents:
-
Cell Line: Huh-7 human hepatoma cells or their highly permissive derivatives (e.g., Huh-7.5, Huh7-Lunet) are used.[9][10] These cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin.[11]
-
HCV Replicons: Subgenomic HCV replicons of the desired genotype (e.g., 1a or 1b) are used. These replicons typically contain a reporter gene, such as firefly or Renilla luciferase, to allow for quantification of viral replication.[9][11] Plasmids containing the replicon sequence are linearized and used for in vitro transcription.
-
NS5A Inhibitors: The compounds to be tested (this compound, Daclatasvir, etc.) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
2. In Vitro RNA Transcription:
-
Linearized replicon plasmid DNA is transcribed into RNA using a T7 RNA polymerase kit.[10]
-
The resulting RNA is purified and its integrity is verified.
3. Electroporation:
-
Huh-7 cells are harvested and washed with cold, serum-free media.
-
A defined amount of in vitro transcribed HCV replicon RNA (e.g., 10 µg) is mixed with the cell suspension (e.g., 4 x 10^6 cells) in an electroporation cuvette.[11]
-
Electroporation is performed using specific parameters (e.g., 270 V, 950 µF, and 100 Ω).[11]
4. Antiviral Assay:
-
Following electroporation, the cells are seeded into 96- or 384-well plates.[9]
-
Serial dilutions of the NS5A inhibitors are prepared and added to the wells. A DMSO control (no drug) is also included.
-
The plates are incubated for a period of 3 days at 37°C.[9]
5. Luciferase Assay:
-
After the incubation period, the cell culture medium is removed, and the cells are lysed.
-
A luciferase assay reagent is added to the cell lysates.
-
The luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.[11]
6. Data Analysis:
-
The EC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software. The fold-change in resistance is then calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.
Visualization of Resistance Pathways
The development of cross-resistance among NS5A inhibitors can be visualized as a network of interactions between specific RASs and the different drugs. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Cross-resistance pathways of HCV NS5A inhibitors.
The diagram above illustrates that key RASs confer broad cross-resistance to first-generation NS5A inhibitors. Pibrentasvir, a second-generation inhibitor, demonstrates a significantly improved resistance profile, with many common RASs having a minimal impact on its antiviral activity.
Caption: Workflow for HCV replicon-based EC50 determination.
This workflow diagram outlines the key steps involved in determining the in vitro efficacy of NS5A inhibitors against HCV replication, from the initial preparation of viral RNA and cells to the final data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of the susceptibility of refractory hepatitis C virus resistant to nonstructural 5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antiviral Activity and Resistance Profile of Ombitasvir, an Inhibitor of Hepatitis C Virus NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. natap.org [natap.org]
- 5. iasusa.org [iasusa.org]
- 6. Hepatitis C resistance to NS5A inhibitors: Is it going to be a problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of NS5A Inhibitors Against Hepatitis C Virus Genotypes 1-7 and Escape Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Ledipasvir and Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two key direct-acting antiviral agents used in the treatment of Hepatitis C, ledipasvir and sofosbuvir. The information presented is collated from a range of clinical and pharmacological studies, with a focus on providing quantitative data and the experimental context in which it was generated.
At a Glance: Key Pharmacokinetic Parameters
The following tables summarize the core pharmacokinetic parameters of this compound and sofosbuvir, including its primary metabolite, GS-331007.
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Value | Citation(s) |
| Time to Maximum Concentration (Tmax) | 4.0 - 4.5 hours | [1][2][3] |
| Maximum Concentration (Cmax) | 323 ng/mL | [3][4][5] |
| Area Under the Curve (AUC) | 7290 ng·h/mL | [5][6] |
| Protein Binding | >99.8% | [4][7] |
| Terminal Half-life (t½) | 47 hours | [1][2][3][4] |
| Metabolism | Slow oxidative metabolism via an unknown mechanism. Not metabolized by CYP enzymes. | [4][6] |
| Route of Excretion | Primarily fecal (>86%), with minimal renal excretion (~1%). | [4] |
Table 2: Pharmacokinetic Profile of Sofosbuvir and its Metabolite GS-331007
| Parameter | Sofosbuvir | GS-331007 (Metabolite) | Citation(s) |
| Time to Maximum Concentration (Tmax) | 0.5 - 2.0 hours | 2.0 - 4.0 hours | [2][8][9] |
| Maximum Concentration (Cmax) | 582 - 618 ng/mL | 620 ng/mL | [5][10] |
| Area Under the Curve (AUC) | 969 ng·h/mL (in HCV patients) | 6790 - 8400 ng·h/mL | [9][10] |
| Protein Binding | 61 - 65% | Minimal | [5][8][9] |
| Terminal Half-life (t½) | 0.4 - 0.5 hours | 27 hours | [1][2][3][8] |
| Metabolism | Extensively metabolized in the liver to the active triphosphate GS-461203, then to the inactive GS-331007. | Not applicable | [8][9][11] |
| Route of Excretion | Primarily renal excretion of the GS-331007 metabolite (~80%). | Primarily renal | [8][11] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies for sample collection and analysis. The following outlines the typical experimental protocols used in these studies.
Study Design
Pharmacokinetic parameters for both this compound and sofosbuvir have been characterized in Phase I, II, and III clinical trials involving healthy volunteers and patients with chronic hepatitis C infection.[12][13][14] A common study design for assessing pharmacokinetics is a single-dose, open-label, randomized, crossover study.[13] In these studies, subjects receive a single oral dose of the drug, and blood samples are collected at predetermined time points to characterize the drug's absorption, distribution, metabolism, and excretion profile. For multiple-dose studies, subjects receive the drug once daily for a specified period to evaluate steady-state pharmacokinetics.[13]
Bioanalytical Methodology for Quantification
The concentrations of this compound, sofosbuvir, and its primary metabolite, GS-331007, in human plasma are determined using validated, sensitive, and specific bioanalytical methods, predominantly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4][9][10]
Sample Preparation:
-
Human plasma samples are typically obtained through centrifugation of whole blood collected in tubes containing an anticoagulant (e.g., K2EDTA).
-
Analytes are extracted from the plasma matrix using techniques such as protein precipitation with acetonitrile or liquid-liquid extraction with a solvent like dichloromethane.[4][9]
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the samples to ensure accuracy and precision during the analytical process.
Chromatographic Separation:
-
The extracted samples are injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Separation of the analytes from other plasma components is achieved using a reversed-phase column, such as a C18 column.[1][4]
-
A mobile phase, typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% formic acid), is used to elute the compounds from the column.[1][4]
Mass Spectrometric Detection:
-
The eluate from the chromatography system is introduced into a tandem mass spectrometer.
-
Positive electrospray ionization (ESI+) is commonly used to generate charged parent ions of the analytes.[1][9]
-
The parent ions are then fragmented, and specific product ions are monitored for quantification, providing high selectivity and sensitivity for the accurate measurement of drug concentrations.[1][9]
Visualizing the Pharmacokinetic Pathways
The following diagrams illustrate the distinct metabolic and elimination pathways of this compound and sofosbuvir.
Caption: Metabolic and Excretion Pathway of this compound.
Caption: Metabolic and Excretion Pathway of Sofosbuvir.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. A Quick and Sensitive LC-MS/MS Method for Simultaneous Quantification of Sofosbuvir Metabolite (GS-331007) in Human Plasma: Application to Hepatitis C Infected Patients with End-Stage Renal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Sofosbuvir and Velpatasvir for Hepatitis C Treatment in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Green analytical method for the determination of sofosbuvir, this compound, ribavirin and complex silymarin flavonoids simultaneously in biological fluids | Semantic Scholar [semanticscholar.org]
- 6. This compound/Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. extranet.who.int [extranet.who.int]
- 8. A Quick and Sensitive LC-MS/MS Method for Simultaneous Quantification of Sofosbuvir Metabolite (GS-331007) in Human Plasma: Application to Hepatitis C Infected Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of plasma levels of antiviral drug sofosbuvir and its metabolite GS331007 in patients of chronic hepatitis C with chronic kidney disease using UPLC-MS/MS method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 11. extranet.who.int [extranet.who.int]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. Pharmacokinetics, Safety, and Tolerability of this compound/Sofosbuvir and Sofosbuvir/Velpatasvir in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
